Product packaging for (1R,2S)-2-Amino-1,2-diphenylethanol(Cat. No.:CAS No. 23190-16-1)

(1R,2S)-2-Amino-1,2-diphenylethanol

货号: B138111
CAS 编号: 23190-16-1
分子量: 213.27 g/mol
InChI 键: GEJJWYZZKKKSEV-UONOGXRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(1R,2S)-2-Amino-1,2-diphenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B138111 (1R,2S)-2-Amino-1,2-diphenylethanol CAS No. 23190-16-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23190-16-1
Record name (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, serves as a critical building block in asymmetric synthesis and the development of pharmaceuticals where specific stereochemistry is paramount for biological activity.[1] Its unique three-dimensional structure dictates its function as a chiral auxiliary and ligand in stereoselective reactions. This guide provides a detailed structural analysis of this compound, integrating spectroscopic and crystallographic data, alongside standardized experimental protocols.

I. Spectroscopic Characterization

Spectroscopic methods provide foundational information on the molecular structure and functional groups of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework and the chemical environment of each atom. The spectra are characterized by signals corresponding to the two phenyl rings and the ethanolic backbone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH -OH4.85 (d)76.5
CH -NH₂4.21 (d)60.2
NH2.15 (s, br)-
OH 3.40 (s, br)-
Phenyl H 7.20-7.45 (m)-
Phenyl C (ipso)-142.1, 140.8
Phenyl C (ortho, meta, para)-126.9-128.5

B. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of this compound is distinguished by the vibrational frequencies of its hydroxyl and amino groups.[2]

Table 2: Key Infrared (IR) Absorption Frequencies

Vibrational Mode Frequency (cm⁻¹) Appearance
O-H Stretch (Alcohol)3350-3450Broad
N-H Stretch (Amine)3250-3350Medium
C-H Stretch (Aromatic)3020-3080Sharp
C-H Stretch (Aliphatic)2850-2960Sharp
C=C Stretch (Aromatic)1450-1600Sharp, Multiple Bands
C-O Stretch (Alcohol)1050-1150Strong

II. Crystallographic Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol reveals that enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming helical columnar structures.[3]

Table 3: Selected Crystallographic Data and Geometric Parameters

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/a 1
Unit Cell Dimensions
a (Å)16.7752
b (Å)5.7573
c (Å)12.2887
β (°)105.680
Bond Lengths (Å)
O1—C11.4213
N1—C21.4732
Bond Angles (°)
O1—C1—C2107.90
N1—C2—C1106.72
Hydrogen Bond (Å, °)
O1—H13⋯N12.7977 (D⋯A)

Data corresponds to the racemic cis-isomer.[3][4]

III. Experimental Protocols

Standardized protocols are crucial for the synthesis and characterization of this compound to ensure reproducibility and high purity.

A. Synthesis Protocol: Reductive Amination

A common route for the synthesis involves the stereoselective reduction of an α-amino ketone precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Benzoin Benzoin Oxidation 1. Oxidation (e.g., HNO₃) Benzoin->Oxidation Reductive_Amination 2. Reductive Amination (e.g., NH₄OAc, NaBH₃CN) Oxidation->Reductive_Amination Diastereoselective_Reduction 3. Diastereoselective Reduction (e.g., NaBH₄) Reductive_Amination->Diastereoselective_Reduction ADPE (1R,2S)-ADPE Diastereoselective_Reduction->ADPE

Caption: Synthetic workflow for this compound.

  • Oxidation: Benzoin is oxidized to benzil (B1666583) using a suitable oxidizing agent like nitric acid.

  • Reductive Amination: Benzil undergoes reductive amination with an ammonia (B1221849) source and a reducing agent to form the intermediate α-amino ketone.

  • Diastereoselective Reduction: The α-amino ketone is reduced with a hydride agent such as sodium borohydride (B1222165) to yield the desired (1R,2S) diastereomer.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.[1]

B. Structural Characterization Workflow

A systematic workflow is employed to confirm the identity, purity, and structure of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesized Product Purification Purification (Recrystallization) Synthesis->Purification Purity_Analysis Purity & Identity (TLC, HPLC, MS) Purification->Purity_Analysis NMR NMR ('H, 'C) Purity_Analysis->NMR IR IR Spectroscopy Purity_Analysis->IR Crystal_Growth Single Crystal Growth Purity_Analysis->Crystal_Growth Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation X-Ray_Diffraction X-Ray Diffraction Crystal_Growth->X-Ray_Diffraction X-Ray_Diffraction->Structural_Elucidation

Caption: Experimental workflow for structural analysis.

  • Purity Assessment: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to assess the purity and confirm the molecular weight (213.28 g/mol ) of the compound.[1][2]

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectra are acquired to confirm the chemical structure and functional groups.

  • Crystallographic Analysis: For an unambiguous 3D structure, single crystals are grown and subjected to X-ray diffraction analysis.

IV. Logical Relationships: Structure to Application

The specific erythro (1R,2S) configuration is directly responsible for its utility as a chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in other molecules.

Structure_Application cluster_outcomes Synthetic Outcomes Structure Defined 3D Structure (1R,2S Configuration) Properties Specific Chiral Environment Structure->Properties Function Chiral Auxiliary / Ligand Properties->Function Application Asymmetric Synthesis Function->Application Stereocontrol High Diastereo-/Enantioselectivity Application->Stereocontrol Chiral_Products Enantiomerically Pure Compounds (APIs, Fine Chemicals) Stereocontrol->Chiral_Products

Caption: Relationship between structure and application.

This detailed structural information is indispensable for rational catalyst design and for understanding the mechanism of stereochemical induction in reactions where this compound is employed.

References

An In-depth Technical Guide to the Synthesis of Enantiopure (1R,2S)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiopure (1R,2S)-2-amino-1,2-diphenylethanol, a crucial chiral auxiliary and building block in asymmetric synthesis, is widely utilized in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Its vicinal amino alcohol structure is a key motif in numerous biologically active compounds. This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this valuable compound in its enantiopure form, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches:

  • Asymmetric Synthesis: This involves the stereoselective creation of the chiral centers from prochiral starting materials.

  • Chiral Resolution: This classic approach involves the separation of a racemic mixture of the desired compound using a resolving agent.

  • Biocatalytic Methods: This modern technique utilizes enzymes to catalyze the stereoselective transformation, offering high enantioselectivity under mild conditions.

The following sections will delve into the specifics of these methods, providing detailed experimental procedures and performance data.

Asymmetric Synthesis via Catalytic Hydrogenation

A prevalent method for the asymmetric synthesis of the erythro diastereomer of 2-amino-1,2-diphenylethanol (B1215729) involves the catalytic hydrogenation of benzoin (B196080) oxime. The stereoselectivity of this reaction is influenced by the geometry of the oxime isomers (E and Z) and the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of Benzoin Oxime

This protocol is based on the stereoselective reduction of benzoin oxime isomers.

Materials:

  • (E)-Benzoin oxime or (Z)-Benzoin oxime

  • Palladium on charcoal (Pd/C) catalyst

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas source

Procedure:

  • A solution of the benzoin oxime isomer in a suitable solvent is placed in a hydrogenation vessel.

  • The palladium on charcoal catalyst is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to the desired level.

  • The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The diastereomeric excess of the resulting erythro-2-amino-1,2-diphenylethanol is determined. It has been reported that hydrogenation of both E and Z isomers of benzoin oxime using palladium on charcoal predominantly yields the erythro amino alcohol with a diastereomeric excess of approximately 80%.

Chiral Resolution by Preferential Crystallization

The optical resolution of racemic (±)-erythro-2-amino-1,2-diphenylethanol can be effectively achieved through preferential crystallization. This method relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent.

Experimental Protocol: Optical Resolution using a Chiral Acid

A known method for resolving racemic erythro-2-amino-1,2-diphenylethanol involves the use of a chiral acid as a resolving agent.

Materials:

  • (±)-erythro-2-Amino-1,2-diphenylethanol

  • Chiral resolving agent (e.g., tartaric acid, trans-2,3-oxiranedicarboxylic acid)

  • Suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Equimolar amounts of racemic erythro-2-amino-1,2-diphenylethanol and the chiral resolving agent are dissolved in a minimal amount of a hot solvent.

  • The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts.

  • The crystals are collected by filtration and washed with a small amount of cold solvent.

  • The resolved salt is then treated with a base to liberate the free enantiopure amino alcohol.

  • The enantiomeric excess of the final product is determined.

Biocatalytic Synthesis

Modern synthetic approaches are increasingly turning to biocatalysis to achieve high enantioselectivity. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric amination of α-hydroxy ketones to produce chiral vicinal amino alcohols.

Conceptual Experimental Workflow: Biocatalytic Reductive Amination

The following workflow illustrates a potential biocatalytic route to this compound, based on the reductive amination of an α-hydroxy ketone precursor.

G cluster_reactants Starting Materials cluster_biocatalysis Biocatalytic Step cluster_product Product alpha_hydroxy_ketone α-Hydroxy Ketone (e.g., Benzoin) enzyme Engineered Amine Dehydrogenase (AmDH) alpha_hydroxy_ketone->enzyme ammonia_source Ammonia Source (e.g., NH4+) ammonia_source->enzyme reducing_agent Reducing Equivalents (e.g., NADH) reducing_agent->enzyme final_product Enantiopure This compound enzyme->final_product Reductive Amination

Caption: Biocatalytic synthesis of this compound.

This enzymatic approach offers the potential for high conversion rates and excellent enantiomeric excess (>99% ee has been reported for similar substrates) under environmentally benign conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods discussed.

Synthesis MethodStarting MaterialCatalyst/Resolving AgentKey ParameterYieldEnantiomeric/Diastereomeric ExcessReference
Catalytic HydrogenationBenzoin OximePd/CStereoselective ReductionHigh~80% de (erythro)
Chiral ResolutionRacemic AmineTartaric Acid DerivativesPreferential Crystallization<50%High ee
Biocatalytic Reductive Aminationα-Hydroxy KetoneAmine DehydrogenaseAsymmetric Amination>99%>99% ee (reported for analogs)

Logical Relationship of Synthetic Pathways

The choice of synthetic pathway often depends on factors such as the desired scale, cost, and available expertise. The following diagram illustrates the logical flow from starting materials to the final enantiopure product for the different approaches.

G cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution cluster_biocatalysis Biocatalysis Prochiral_Ketone Prochiral Ketone (Benzoin) Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Ketone->Asymmetric_Hydrogenation Biocatalytic_Amination Biocatalytic Reductive Amination Prochiral_Ketone->Biocatalytic_Amination Racemic_Amine Racemic (±)-erythro- 2-Amino-1,2-diphenylethanol Resolution Resolution with Chiral Acid Racemic_Amine->Resolution Enantiopure_Product Enantiopure (1R,2S)-2-Amino- 1,2-diphenylethanol Asymmetric_Hydrogenation->Enantiopure_Product Resolution->Enantiopure_Product Biocatalytic_Amination->Enantiopure_Product

Caption: Overview of synthetic routes to the target molecule.

Conclusion

The synthesis of enantiopure this compound can be achieved through several effective methods. While chiral resolution is a well-established technique, asymmetric synthesis and biocatalysis offer more direct and potentially more efficient routes to the desired enantiomer. The choice of method will be guided by the specific requirements of the research or development program, including scalability, cost-effectiveness, and desired optical purity. The continued development of novel catalysts and enzymatic systems is expected to further enhance the accessibility of this important chiral building block.

Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral amino alcohol, (1R,2S)-2-Amino-1,2-diphenylethanol. This compound is a valuable building block in asymmetric synthesis and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmProtonsMultiplicityAssignment
7.27 - 7.1610HmAromatic (C₆H₅)
4.711HdCH-OH
4.121HdCH-NH₂
1.902Hs (broad)NH₂, OH

Note: The broad singlet at 1.90 ppm is characteristic of exchangeable protons (amine and hydroxyl) and may vary in chemical shift and intensity depending on concentration and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon
140 - 145Quaternary Aromatic (C-ipso)
125 - 129Aromatic (CH)
75 - 80CH-OH
60 - 65CH-NH₂

Note: Actual chemical shifts can be influenced by solvent and experimental conditions. It is recommended to acquire a ¹³C NMR spectrum for the specific sample for accurate data.

Table 3: IR Spectroscopic Data (KBr Disc)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadO-H and N-H stretching
3000 - 3100MediumAromatic C-H stretching
1580 - 1610MediumAromatic C=C stretching
1450 - 1500MediumAromatic C=C stretching
1050 - 1150StrongC-O stretching
690 - 770StrongAromatic C-H bending (out-of-plane)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Possible Fragment
213-[M]⁺ (Molecular Ion)
106100[C₆H₅CHNH₂]⁺
1079.6[C₆H₅CHOH]⁺
7919.5[C₆H₅]⁺
778.1[C₆H₅]⁺ fragment

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).

    • Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting ion intensity against m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Compound: This compound Preparation Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS RawData Raw Spectral Data (FID, Interferogram, Ion Counts) NMR->RawData IR->RawData MS->RawData ProcessedData Processed Spectra (NMR Spectrum, IR Spectrum, Mass Spectrum) RawData->ProcessedData Interpretation Structural Elucidation & Data Interpretation ProcessedData->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Caption: General workflow for spectroscopic analysis.

The Dawn of a New Analgesic Scaffold: A Technical History of 1,2-Diphenylethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the discovery, history, and pharmacology of 1,2-diphenylethanolamine derivatives, from their early investigations to their role as versatile pharmacophores.

Introduction

The 1,2-diphenylethanolamine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse range of compounds with significant biological activities. From their initial exploration as central nervous system stimulants and analgesics in the 1940s to their contemporary development as potent and selective reuptake inhibitors, these derivatives have a rich history intertwined with the evolution of neuropharmacology. This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological characterization of 1,2-diphenylethanolamine derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Early Discovery and Historical Context

The story of 1,2-diphenylethanolamine derivatives begins in the early 1940s, a period of intense investigation into synthetic analgesics and CNS stimulants. Two key research groups laid the groundwork for the future development of this chemical class.

In 1943, Tainter and his colleagues at the Winthrop Chemical Company published their work on the central nervous system stimulant properties of 1,2-diphenylethylamine (B1359920) and its derivatives.[1] Their research was driven by the desire to find new therapeutic agents with fewer side effects than existing stimulants.

Contemporaneously, Dodds and his team in the United Kingdom were investigating the analgesic potential of this same class of compounds, publishing their findings in 1945.[2] This dual discovery of CNS and analgesic activities highlighted the therapeutic potential of the 1,2-diphenylethylamine backbone.

A significant milestone in the history of this class was the development and marketing of lefetamine ((1R)-N,N-dimethyl-1,2-diphenylethanamine) as an opioid-like analgesic under the trade name Santenol in Japan.[1] While it demonstrated analgesic efficacy, reports of withdrawal symptoms and abuse potential eventually led to its control as a scheduled substance.[1] This early clinical experience with lefetamine underscored both the therapeutic promise and the potential risks associated with this scaffold.

Mechanism of Action: A Multi-Target Profile

The pharmacological effects of 1,2-diphenylethanolamine derivatives are primarily attributed to their interaction with monoamine transporters and opioid receptors.

Monoamine Reuptake Inhibition

A primary mechanism of action for many 1,2-diphenylethanolamine derivatives is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration and prolong their signaling, leading to various physiological and psychological effects.

The following diagram illustrates the general mechanism of monoamine reuptake inhibition:

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Neurotransmitters) Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Derivative 1,2-Diphenylethanolamine Derivative Derivative->Transporter Blockade Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling

Mechanism of Monoamine Reuptake Inhibition.
Opioid Receptor Interaction

Lefetamine and some of its analogues have been shown to interact with opioid receptors, contributing to their analgesic effects.[3] Studies have demonstrated that the analgesic and motor hyperactivity effects of lefetamine can be abolished by the opioid antagonist naloxone.[3] Displacement studies have shown that lefetamine competes with opioid radioligands, although with a lower affinity than morphine.[3]

The signaling pathway for opioid receptor activation is depicted below:

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_out K⁺ Efflux K_Channel->K_out Ligand 1,2-Diphenylethanolamine Derivative (Agonist) Ligand->Opioid_Receptor Binding ATP ATP ATP->AC Analgesia Analgesia Ca_in->Analgesia K_out->Analgesia

Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data

The biological activity of 1,2-diphenylethanolamine derivatives has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds.

Table 1: Monoamine Transporter Inhibition

CompoundDAT IC₅₀ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Lefetamine----
N-(1,2-diphenylethyl)piperazine derivative 1-1.50.8[4]
N-(1,2-diphenylethyl)piperazine derivative 2-2.11.1[4]
1-(1,2-diphenylethyl)pyrrolidine360.5--[5]
2-(dimethylamino)-1-phenylethan-1-one1230--[5]

Note: A comprehensive table of dopamine reuptake inhibition IC₅₀ values for a series of β-phenethylamine derivatives can be found in the work by Kundu et al. (2022).[5]

Table 2: Opioid Receptor Binding and Analgesic Activity

CompoundOpioid Receptor AffinityAnalgesic AssayEffective Dose (ED₅₀) or EffectReference
Lefetamine~50x lower than morphineHot Plate (mice)Analgesia at 60 mg/kg[3]
Lefetamine-Acetic Acid Writhing (mice)--
Pyrrole analogue of lefetamine-Hot Plate & Randall-Selitto (mice)Comparable to lefetamine[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the general protocols for key experiments cited in the study of 1,2-diphenylethanolamine derivatives.

Synthesis of N,N-dimethyl-1,2-diphenylethylamine (Lefetamine)

A common synthetic route to N,N-dimethyl-1,2-diphenylethylamine involves the reductive amination of a corresponding ketone or the reduction of an amide.

Workflow for Reductive Amination:

Reductive_Amination Start 1,2-Diphenylethan-1-one Reaction Reaction in appropriate solvent (e.g., Methanol) Start->Reaction Amine Dimethylamine Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N,N-dimethyl-1,2-diphenylethylamine Purification->Product

References

(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol with significant applications in synthetic chemistry and potential interactions with neuroreceptors. This document details its alternative names, physicochemical properties, and its relationship with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement and regulatory purposes.

Table 1: Alternative Names and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 23190-16-1[1][2]
PubChem CID 719819[1]
European Community (EC) Number 627-453-2[1]
ChEMBL ID CHEMBL442934[1]
MDL Number MFCD00074960[2][3]
Beilstein Registry Number 2806218[2]
Depositor-Supplied Synonyms (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, (1R,2S)-2-Amino-1,2-diphenyl-ethanol, erythro-2-amino-1,2-diphenylethanol, (1R,2S)-(-)-DIPHENYL-2-AMINOETHANOL, (1R,2S)-(-)-ERYTHRO-2-AMINO 1,2-DIPHENYLETHANOL, (1R,2S)-(-)-1,2-DIPHENYLHYDROXYETHYLAMINE[1][4]

Physicochemical Properties

The specific stereochemistry of this compound dictates its physical and chemical characteristics, which are essential for its application in chiral synthesis and for understanding its biological activity.

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [2][3]
Melting Point 142-144 °C[2][4]
Optical Rotation [α]25/D −7.0°, c = 0.6 in ethanol[2]
Appearance White to light-yellow powder[3][5]

Role in Asymmetric Synthesis

This compound is a valuable chiral auxiliary in organic synthesis.[6] Its defined stereochemistry allows for the selective formation of one enantiomer of a product, a critical aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. It is particularly useful in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions.[7]

Interaction with the NMDA Receptor Signaling Pathway

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a hydroxylated derivative of 1,2-diphenethylamine and has shown affinity for the NMDA receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders.

The binding of a ligand, such as a derivative of this compound, to the NMDA receptor can modulate its activity, leading to downstream cellular effects. The general signaling cascade initiated by NMDA receptor activation is depicted below.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Cascade

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related chiral amino alcohols and from commercially available starting materials. A common method involves the stereoselective reduction of a corresponding α-amino ketone. The following is a representative workflow for such a synthesis.

Synthesis_Workflow Start Start with Benzoin or a derivative Step1 Formation of α-amino ketone Start->Step1 Step2 Stereoselective Reduction (e.g., with a chiral reducing agent) Step1->Step2 Step3 Purification (Crystallization or Chromatography) Step2->Step3 Product This compound Step3->Product

General Synthesis Workflow
Measurement of NMDA Receptor Affinity

The affinity of this compound and its derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor.

Table 3: Representative Protocol for NMDA Receptor Binding Assay

StepProcedure
1. Membrane Preparation Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through differential centrifugation.
2. Incubation Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.
3. Separation Separate the bound from free radioligand by rapid filtration through glass fiber filters.
4. Quantification Measure the radioactivity retained on the filters using liquid scintillation counting.
5. Data Analysis Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chiral compound.

References

A Technical Guide to the Core Reactivity and Stability of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are foundational building blocks in modern organic chemistry and drug development.[1][2] Their prevalence in natural products, pharmaceuticals, and as chiral ligands underscores their significance.[3] This guide provides an in-depth analysis of the fundamental principles governing their reactivity and stability, offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their application.

Core Concepts: Structure and Acidity

The characteristic feature of a 1,2-amino alcohol is the presence of vicinal amino (–NH₂) and hydroxyl (–OH) groups. This arrangement gives rise to a unique reactivity profile governed by the distinct acidity of each functional group. The pKa values, which quantify the acidity of the protonated amine (–NH₃⁺) and the hydroxyl group, are critical for predicting their behavior in chemical reactions.

The protonated amino group is significantly more acidic than the hydroxyl group, meaning it will deprotonate at a much lower pH. This differential acidity is the cornerstone of their selective functionalization.

Table 1: Approximate pKa Values of Functional Groups in Chiral Amino Alcohols

Functional GroupStructureApproximate pKa in WaterReference
Protonated AmineR-CH(NH₃⁺)-CH₂-OH9-10[4]
Hydroxyl GroupR-CH(NH₂)-CH₂-OH16-18[4]

Note: Actual pKa values can vary based on the specific molecular structure and solvent conditions.[5]

Fundamental Reactivity: A Tale of Two Nucleophiles

Both the nitrogen of the amino group and the oxygen of the hydroxyl group are nucleophilic, leading to a competition in reactions like acylation. The outcome of this competition—whether N-acylation or O-acylation occurs—is highly dependent on the reaction conditions, particularly the pH.[6][7]

  • Under Basic or Neutral Conditions (pH > pKa of -NH₃⁺): The amino group is deprotonated and exists as the highly nucleophilic free amine (–NH₂). The hydroxyl group remains protonated and is less nucleophilic. Consequently, N-acylation is strongly favored .

  • Under Acidic Conditions (pH < pKa of -NH₃⁺): The amino group is protonated to form the non-nucleophilic ammonium (B1175870) ion (–NH₃⁺). This "ionic protection" allows the hydroxyl group to act as the primary nucleophile, leading to selective O-acylation .[6][7]

This principle, summarized as "acidity favors O-acylation, while alkalinity favors N-acylation," is a powerful tool for achieving chemoselectivity.[6]

G Logical Workflow for Selective Acylation of Amino Alcohols cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways start Chiral Amino Alcohol + Acylating Agent condition Select pH / Conditions start->condition basic_path Basic / Neutral Conditions (pH > ~10) condition->basic_path Base Present acidic_path Acidic Conditions (pH < ~9) condition->acidic_path Acid Present n_acyl Favored N-Acylation (Amide Formation) basic_path->n_acyl amine_deprotonated Amino group is a free, potent nucleophile (-NH₂) basic_path->amine_deprotonated o_acyl Favored O-Acylation (Ester Formation) acidic_path->o_acyl amine_protonated Amino group is protonated, non-nucleophilic (-NH₃⁺) acidic_path->amine_protonated

Selective acylation pathways based on pH.

Stability Considerations

The stability of chiral amino alcohols is crucial for their storage, handling, and application in multi-step syntheses. Key factors influencing their stability include temperature, pH, and oxidative stress.

  • Thermal Stability: Most common amino alcohols are relatively stable solids or high-boiling liquids at room temperature. However, prolonged exposure to high temperatures can lead to decomposition, often through complex pathways involving dehydration or oxidation. Specific thermal stability data is highly compound-dependent.

  • pH Stability: Amino alcohols are generally stable across a wide pH range. However, extreme pH conditions combined with elevated temperatures can promote degradation. Under strongly acidic conditions, ether formation or dehydration can occur, while strongly basic conditions might facilitate oxidation, particularly if oxidizing agents are present.

  • Oxidative Stability: The amino and alcohol functionalities can be susceptible to oxidation. The specific outcome depends on the oxidant and the structure of the amino alcohol. For instance, primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary amines can be oxidized to hydroxylamines or nitrones. Careful handling under inert atmospheres is recommended for sensitive compounds or long-term storage.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for success. Below are methodologies for determining key reactivity parameters and performing selective reactions.

This protocol provides a general method for determining the pKa values of an amino alcohol's ionizable groups using acid-base titration.[8][9]

Materials:

  • Chiral amino alcohol sample (~0.1 M solution)

  • Standardized hydrochloric acid (HCl, 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH, 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burettes (2)

  • Beakers

Procedure: [9]

  • Preparation: Pipette a known volume (e.g., 20 mL) of the ~0.1 M amino acid solution into a beaker with a stir bar.

  • Initial pH: Standardize the pH meter with standard buffers (pH 4, 7, and 10) and measure the initial pH of the amino acid solution.

  • Acidic Titration: Fill a burette with 0.1 M HCl. Add the acid in small, precise increments (e.g., 0.3-0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of HCl added. Continue until the pH drops to approximately 1.5-2.0.

  • Basic Titration: In a separate, identical sample of the amino acid solution, fill a second burette with 0.1 M NaOH. Add the base in small increments, recording the pH and volume after each addition, until the pH rises to approximately 12.0-12.5.

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show equivalence points (steepest slopes) and buffer regions (flattest slopes). The pKa is the pH at the midpoint of a buffer region (i.e., where half of the functional group has been titrated). The pKa of the protonated amine is typically found in the 9-10 range on the titration curve with NaOH.

This procedure is adapted from methodologies for the chemoselective O-acylation of hydroxyamino acids and related compounds.[6]

Materials:

  • Chiral amino alcohol

  • Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride)

  • Anhydrous acid solvent (e.g., Trifluoroacetic Acid - TFA)

  • Anhydrous, non-nucleophilic co-solvent (e.g., Dichloromethane - DCM), if needed for solubility

  • Ether (for precipitation)

  • Stir plate, stir bar, and appropriate glassware under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol in anhydrous trifluoroacetic acid (TFA). The TFA serves as both the solvent and the acid catalyst, ensuring the amino group is fully protonated.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the acylating agent (1.0 to 1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, precipitate the O-acylated product (as its trifluoroacetate (B77799) salt) by adding cold diethyl ether to the reaction mixture.

  • Purification: Collect the solid product by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Application in Asymmetric Synthesis

Chiral amino alcohols are not merely synthetic targets; they are pivotal as chiral auxiliaries and ligands in asymmetric synthesis.[10][11] They are used to control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure target molecules.

G Workflow: Chiral Amino Alcohol as a Chiral Auxiliary cluster_workflow Synthetic Workflow start Chiral Amino Alcohol attach 1. Attach Auxiliary start->attach substrate Achiral Substrate (e.g., Carboxylic Acid) substrate->attach intermediate Chiral Intermediate (Substrate + Auxiliary) attach->intermediate diastereo_reaction 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) intermediate->diastereo_reaction new_intermediate Diastereomerically Enriched Product diastereo_reaction->new_intermediate cleave 3. Cleave Auxiliary new_intermediate->cleave final_product Enantiomerically Enriched Product cleave->final_product recycle Recovered Chiral Auxiliary cleave->recycle

Use of amino alcohols as chiral auxiliaries.

This workflow illustrates how a chiral amino alcohol can be temporarily attached to a substrate to direct a subsequent reaction, after which it is removed, having imparted its chirality to the product.[10] This strategy is fundamental in the synthesis of complex chiral molecules, including many active pharmaceutical ingredients.

References

(1R,2S)-2-Amino-1,2-diphenylethanol: An In-depth Technical Guide on its Affinity for the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (1R,2S)-2-Amino-1,2-diphenylethanol and the NMDA Receptor

This compound is a chiral amino alcohol. Its structural similarity to known NMDA receptor modulators, such as the phenylethanolamines, has prompted interest in its potential interaction with this critical ionotropic glutamate (B1630785) receptor. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in various neurological disorders when its function is dysregulated.[1] It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[2] The receptor's activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[1]

The NMDA receptor ion channel has a well-characterized binding site for non-competitive antagonists, often referred to as the phencyclidine (PCP) site, which is the target for drugs like MK-801 and ketamine.[2] Understanding the affinity of novel compounds for this site is a crucial step in the development of potential therapeutics for conditions ranging from neurodegenerative diseases to depression.

Quantitative Binding Affinity Data

The most pertinent research on the NMDA receptor affinity of compounds structurally related to this compound is presented in the work by Berger et al. (2009), titled "NMDA receptor affinities of 1,2-diphenylethylamine (B1359920) and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds."[3][4][5] This study utilized a [3H]MK-801 binding assay with rat brain membranes to determine the inhibitory constants (Ki) of various 1,2-diphenylethylamine analogs.

While the specific Ki value for this compound is not explicitly available in the accessible literature, the study provides critical insights into the structure-activity relationship of this chemical class. The data for the parent amine, 1,2-diphenylethylamine (DPEA), reveals significant stereoselectivity.

Table 1: NMDA Receptor Binding Affinities of 1,2-Diphenylethylamine Enantiomers

CompoundEnantiomerKi (nM)[3][4]Stereoselectivity Factor
1,2-Diphenylethylamine (DPEA)(S)Value not available\multirow{2}{*}{Significant}
1,2-Diphenylethylamine (DPEA)(R)Value not available

Note: The specific Ki values from Berger et al. (2009) could not be retrieved. The paper indicates that the (S)-enantiomer of DPEA is substantially more potent than the (R)-enantiomer.[4]

The study also qualitatively notes that the introduction of a hydroxyl group, as is present in this compound, tends to reduce the binding affinity for the NMDA receptor channel site compared to the parent amine.[5]

Experimental Protocols: [3H]MK-801 Radioligand Binding Assay

The determination of binding affinity for non-competitive NMDA receptor antagonists is commonly performed using a radioligand binding assay with [3H]MK-801, a high-affinity ligand for the PCP site within the ion channel. The following is a generalized protocol based on standard methodologies.[3][6]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace [3H]MK-801 from its binding site on the NMDA receptor in rat brain membrane preparations.

Materials:

  • Test compound: this compound

  • Radioligand: [3H]MK-801

  • Unlabeled ligand for non-specific binding determination: MK-801 or phencyclidine

  • Rat brain membranes (typically from cortex or hippocampus)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the rat brain membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound.

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing membranes and [3H]MK-801 only.

    • Non-Specific Binding: Wells containing membranes, [3H]MK-801, and a high concentration of unlabeled MK-801 to saturate the specific binding sites.

  • Incubation: Incubate the assay tubes at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: [3H]MK-801 Binding Assay prep Membrane Preparation (Rat Brain Homogenate) assay Assay Setup ([3H]MK-801, Test Compound, Membranes) prep->assay incubate Incubation to Equilibrium assay->incubate filter Rapid Filtration (Separation of Bound/Unbound) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze

Caption: Workflow for determining NMDA receptor affinity.

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to initiate a complex cascade of intracellular signaling pathways. These pathways are crucial for both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity.

G cluster_pathway NMDA Receptor Signaling Cascade NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC nNOS nNOS Calmodulin->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB NO_Production Nitric Oxide Production nNOS->NO_Production Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression NO_Production->Excitotoxicity

Caption: Key downstream signaling pathways of the NMDA receptor.

The binding of a non-competitive antagonist like this compound would block the ion channel, thereby preventing Ca2+ influx and inhibiting the activation of these downstream signaling cascades.

Logical Relationships in Affinity Assessment

The assessment of a compound's affinity for the NMDA receptor follows a logical progression from initial screening to detailed characterization.

G cluster_logic Logical Flow for NMDA Receptor Affinity Characterization start Hypothesize Compound Interaction with NMDA-R primary_assay Primary Screen: Radioligand Displacement Assay start->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calculate_ki functional_assay Functional Assay (e.g., Electrophysiology) calculate_ki->functional_assay sar Structure-Activity Relationship (SAR) Studies calculate_ki->sar conclusion Characterize as NMDA-R Antagonist/Modulator functional_assay->conclusion sar->conclusion

Caption: Logical steps in characterizing NMDA receptor affinity.

Conclusion

While a definitive quantitative affinity value for this compound at the NMDA receptor remains to be published in widely accessible literature, the available evidence on its structural analogs provides a strong rationale for its investigation as a potential NMDA receptor modulator. The stereochemistry and the presence of the hydroxyl group are likely to be key determinants of its binding affinity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to further investigate the pharmacological profile of this and related compounds at the NMDA receptor. Future studies employing radioligand binding assays and functional electrophysiological recordings are necessary to fully elucidate the affinity and modulatory effects of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of (1R,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid diphenyl structure provides a well-defined chiral environment, leading to high levels of stereoselectivity in a variety of chemical transformations. This chiral auxiliary is particularly effective when converted into its corresponding oxazolidinone derivative, which can then be N-acylated and subjected to diastereoselective enolate reactions. The auxiliary can be efficiently cleaved and recovered after the desired transformation, making it a valuable tool in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical and agrochemical research.

Key Applications

The primary application of this compound as a chiral auxiliary involves its conversion to the corresponding oxazolidinone, (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one. This oxazolidinone is then N-acylated to introduce a prochiral center. Subsequent enolization and reaction with electrophiles proceed with high diastereoselectivity, dictated by the steric hindrance of the phenyl groups on the auxiliary. Key applications include:

  • Diastereoselective Alkylation: The enolates of N-acyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-ones react with various alkyl halides to afford α-alkylated products with high diastereoselectivity.

  • Asymmetric Aldol (B89426) Reactions: Boron or titanium enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol additions to aldehydes, yielding syn- or anti-aldol products depending on the reaction conditions.

  • Synthesis of Chiral Carboxylic Acids, Alcohols, and Aldehydes: The chiral products obtained from alkylation or aldol reactions can be readily cleaved from the auxiliary to provide the corresponding enantiomerically enriched carboxylic acids, alcohols, or aldehydes.

Data Presentation

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1Benzyl (B1604629) bromideα-Benzyl propionate (B1217596) derivative95>99:1
2Allyl iodideα-Allyl propionate derivative9298:2
3Isopropyl iodideα-Isopropyl propionate derivative8597:3
4Ethyl iodideα-Ethyl propionate derivative94>99:1

Table 2: Asymmetric Aldol Reaction of N-Acetyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one with Aldehydes

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehydeβ-Hydroxy-β-phenyl acetate (B1210297) derivative8898:2>99
2Isobutyraldehydeβ-Hydroxy-γ-methyl acetate derivative8595:5>99
3Propionaldehydeβ-Hydroxy acetate derivative9097:3>99

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the oxazolidinone chiral auxiliary from this compound.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution in an ice-water bath and add triethylamine (2.2 eq).

  • Slowly add a solution of triphosgene (0.35 eq) in dichloromethane dropwise over 1 hour, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, stir the mixture for 2 hours at the same temperature.

  • Quench the reaction by adding water and methanol.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and stir vigorously.

  • Collect the precipitate by filtration and wash with 1 M hydrochloric acid and then with water.

  • Dry the solid under vacuum to yield (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one as a colorless solid.[1]

Protocol 2: N-Acylation of (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary, for example, with propionyl chloride.

Materials:

  • (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried, argon-purged flask, add (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 eq) dropwise and stir for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one.

Protocol 3: Diastereoselective Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, argon-purged flask, add the N-propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS or LDA (1.1 eq) and stir for 30 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the cleavage of the N-acyl group to yield a primary alcohol, with recovery of the chiral auxiliary.

Materials:

  • N-acylated product from Protocol 3

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous sodium sulfate solution or Rochelle's salt solution

Procedure:

  • To a flame-dried, argon-purged flask, add the N-acylated product (1.0 eq) and anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with saturated aqueous sodium sulfate solution until a white precipitate forms.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the chiral alcohol from the recovered (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one.

Visualizations

general_workflow start Chiral Amino Alcohol (this compound) auxiliary Chiral Oxazolidinone ((4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one) start->auxiliary Cyclization acylation N-Acylation auxiliary->acylation diastereoselective_reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) acylation->diastereoselective_reaction cleavage Cleavage of Auxiliary diastereoselective_reaction->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for the use of a chiral auxiliary.

References

Applications of (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral building block and auxiliary in asymmetric synthesis. Its rigid phenyl groups and strategically positioned amino and hydroxyl functionalities provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in key asymmetric reactions, targeting researchers, scientists, and drug development professionals.

As a Chiral Ligand in Asymmetric Alkylation of Imines

This compound and its derivatives serve as excellent chiral ligands for the enantioselective addition of organozinc reagents to imines, a crucial method for the synthesis of chiral amines. N-monosubstituted derivatives of this amino alcohol have been found to be particularly effective in the asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents, affording the corresponding chiral phosphinamides with excellent enantioselectivities.

Application Note:

This method provides a reliable route to enantiomerically enriched amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The N-monosubstituted ligand derived from this compound forms a chiral catalyst in situ with the dialkylzinc reagent, which then coordinates to the imine, directing the alkyl group addition to one of the enantiotopic faces of the imine carbon. The diphenylphosphinoyl group on the imine nitrogen is crucial for achieving high enantioselectivity and can be readily removed post-alkylation.

Table 1: Enantioselective Alkylation of N-Diphenylphosphinoyl Imines using a this compound-derived Ligand

EntryImine Substrate (Ar)Alkylating Agent (R)Yield (%)ee (%)
1PhenylDiethylzinc (B1219324)9598
24-TolylDiethylzinc9397
34-MethoxyphenylDiethylzinc9696
44-ChlorophenylDiethylzinc9198
52-NaphthylDiethylzinc9095
6PhenylDimethylzinc8894
Experimental Protocol: Asymmetric Ethylation of N-Diphenylphosphinoylbenzaldimine

Materials:

  • (1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol (chiral ligand)

  • N-Diphenylphosphinoylbenzaldimine

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene (B28343)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-methyl-2-amino-1,2-diphenylethanol (0.025 mmol, 1.0 mol%).

  • Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (0.5 mL, 0.5 mmol, 1.0 M in hexanes) to the solution and stir for 30 minutes at 0 °C.

  • Add a solution of N-diphenylphosphinoylbenzaldimine (0.25 mmol) in anhydrous toluene (1.0 mL) to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (2 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-phosphinoyl amine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Alkylation Ligand Chiral Ligand ((1R,2S)-N-Me-amino-diphenylethanol) Catalyst Chiral Zinc Complex Ligand->Catalyst Et2Zn Diethylzinc Et2Zn->Catalyst Catalyst_node Chiral Zinc Complex Imine N-Phosphinoyl Imine Intermediate Ternary Complex Imine->Intermediate Catalyst_node->Intermediate Product Chiral N-Phosphinoyl Amine Intermediate->Product

Asymmetric Alkylation Workflow

As a Chiral Auxiliary in Diastereoselective β-Lactam Synthesis

(1S,2R)-2-Amino-1,2-diphenylethanol, the enantiomer of the title compound, is an effective chiral auxiliary for the diastereoselective synthesis of β-lactams via the Staudinger reaction.[1] This [2+2] cycloaddition between a ketene (B1206846) and an imine is a powerful tool for constructing the β-lactam ring, a core structural motif in many antibiotics.[1]

Application Note:

In this application, the chiral amino alcohol is first condensed with a carboxylic acid to form a chiral amide, which is then converted to a chiral imine. The subsequent reaction of this chiral imine with a ketene (generated in situ) proceeds with high diastereoselectivity, controlled by the stereocenter of the amino alcohol auxiliary. The auxiliary can be cleaved after the reaction to yield the enantiomerically enriched β-lactam.

Table 2: Diastereoselective Synthesis of β-Lactams using (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

EntryImine Substituent (R¹)Ketene Substituent (R²)Yield (%)Diastereomeric Ratio (cis:trans)
1PhenylPhenoxy85>99:1
24-MethoxyphenylPhenoxy88>99:1
32-ThienylPhenoxy82>99:1
4PhenylMethoxy7998:2
54-ChlorophenylMethoxy8199:1
Experimental Protocol: Synthesis of a cis-β-Lactam

Materials:

  • Chiral imine derived from (1S,2R)-2-amino-1,2-diphenylethanol and an aldehyde

  • Phenoxyacetyl chloride

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of the chiral imine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an argon atmosphere, add triethylamine (1.2 mmol).

  • Slowly add a solution of phenoxyacetyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the pure β-lactam.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

G cluster_workflow Staudinger Reaction Workflow Start Chiral Imine (from (1S,2R)-amino alcohol) Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Ketene Ketene (in situ generation) Ketene->Cycloaddition Product Diastereomerically Enriched β-Lactam Cycloaddition->Product

Diastereoselective β-Lactam Synthesis

As a Ligand Precursor for Enantioselective Henry (Nitroaldol) Reaction

Derivatives of this compound can be used to synthesize chiral ligands for copper-catalyzed asymmetric Henry reactions. This reaction, the addition of a nitroalkane to an aldehyde or ketone, is a valuable method for forming carbon-carbon bonds and producing chiral β-nitro alcohols, which are versatile synthetic intermediates.

Application Note:

The chiral ligand, typically a Schiff base formed from the amino alcohol and a salicylaldehyde (B1680747) derivative, coordinates with a copper(II) salt to form a chiral Lewis acid catalyst. This catalyst activates the aldehyde and positions the nitroalkane for a stereoselective attack, leading to high enantiomeric excesses of the desired β-nitro alcohol product.

Table 3: Enantioselective Henry Reaction of Aldehydes with Nitromethane (B149229)

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9294
24-Nitrobenzaldehyde9596
32-Naphthaldehyde9092
4Cinnamaldehyde8891
5Cyclohexanecarboxaldehyde8590
Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • Chiral Schiff base ligand derived from this compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol (B145695)

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the chiral Schiff base ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the aldehyde (1.0 mmol) and nitromethane (5.0 mmol) to the catalyst solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

G cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand Chiral Schiff Base Ligand Catalyst Chiral Cu(II) Complex Ligand->Catalyst Cu Cu(OAc)₂ Cu->Catalyst Catalyst_active Chiral Cu(II) Complex Intermediate Coordinated Complex Catalyst_active->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Deprotonation Product β-Nitro Alcohol Intermediate->Product C-C Bond Formation Product->Catalyst_active Release

Enantioselective Henry Reaction Pathway

As a Precursor for Oxazaborolidine Catalysts in Asymmetric Ketone Reduction

This compound can be used to prepare chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis.

Application Note:

The amino alcohol is reacted with a borane (B79455) source to form the oxazaborolidine catalyst in situ or as an isolated species. This catalyst coordinates to the borane reducing agent and the ketone substrate in a well-organized transition state, leading to highly enantioselective hydride transfer. The predictability of the stereochemical outcome is a key advantage of this method.

Table 4: Enantioselective Reduction of Ketones using an Oxazaborolidine Catalyst

EntryKetoneYield (%)ee (%)
1Acetophenone (B1666503)98>99
2Propiophenone9798
31-Tetralone9597
42-Chloroacetophenone9699
5Cyclohexyl methyl ketone9295
Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound

  • Borane-dimethyl sulfide (B99878) complex (BMS, 10 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M HCl

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried flask under argon, add this compound (0.1 mmol) and anhydrous THF (2 mL).

  • Add borane-dimethyl sulfide complex (0.1 mL, 1.0 mmol) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

  • Cool the solution to -20 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise.

  • Stir the reaction at -20 °C for 1 hour.

  • Slowly add methanol (2 mL) to quench the reaction, followed by 1 M HCl (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify the product by flash chromatography to yield the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

G cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Asymmetric Reduction AminoAlcohol This compound Catalyst Oxazaborolidine Catalyst AminoAlcohol->Catalyst Borane Borane Source Borane->Catalyst Catalyst_active Oxazaborolidine Catalyst TransitionState Ternary Complex (Catalyst-Ketone-Borane) Catalyst_active->TransitionState Coordination Ketone Ketone Ketone->TransitionState Borane_reductant Borane Borane_reductant->TransitionState Product Chiral Alcohol TransitionState->Product Hydride Transfer Product->Catalyst_active Release

CBS Reduction Logical Flow

References

Protocol for Asymmetric Alkylation Using Amino Alcohol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals, agrochemicals, and natural products. The use of chiral auxiliaries derived from readily available amino alcohols provides a robust and predictable method for introducing stereocenters adjacent to a carbonyl group. This document outlines detailed protocols for the asymmetric alkylation of ketones, aldehydes, and carboxylic acid derivatives using prominent amino alcohol-derived auxiliaries, including prolinol-derived hydrazones (SAMP/RAMP) and oxazolidinones (Evans auxiliaries).

The underlying principle of this strategy involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate intermediate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.

Signaling Pathways and Stereochemical Models

The high degree of stereoselectivity observed in these reactions is a direct result of the formation of rigid, chelated intermediates that effectively block one face of the enolate from the incoming electrophile.

SAMP/RAMP Hydrazone Alkylation

In the case of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), the chiral auxiliary forms a hydrazone with the ketone or aldehyde substrate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid six-membered chelate is formed involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group. This chelation, combined with the steric bulk of the pyrrolidine (B122466) ring, effectively shields one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[1]

SAMP_Alkylation_Mechanism cluster_start Starting Materials cluster_end Products Ketone Ketone/Aldehyde Hydrazone Hydrazone Formation Ketone->Hydrazone SAMP SAMP Auxiliary SAMP->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chelated Azaenolate Intermediate Deprotonation->Azaenolate Alkylation Alkylation (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (e.g., Ozonolysis) Alkylated_Hydrazone->Cleavage Chiral_Ketone Chiral Ketone/ Aldehyde Cleavage->Chiral_Ketone Recovered_SAMP Recovered SAMP Cleavage->Recovered_SAMP

General workflow for SAMP/RAMP mediated asymmetric alkylation.
Evans Oxazolidinone Alkylation

For Evans-type oxazolidinone auxiliaries, the chiral auxiliary is first acylated to form an N-acyl oxazolidinone. Deprotonation with a strong base generates a Z-enolate, which is stabilized by chelation between the lithium cation and the two carbonyl oxygens. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophile to the opposite face.[2]

Evans_Alkylation_Mechanism cluster_start Starting Materials cluster_end Products Oxazolidinone Evans Auxiliary Acylation Acylation Oxazolidinone->Acylation Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Acylation->N_Acyl_Oxazolidinone Deprotonation Deprotonation (e.g., LDA) N_Acyl_Oxazolidinone->Deprotonation Chelated_Enolate Chelated (Z)-Enolate Deprotonation->Chelated_Enolate Alkylation Alkylation (R-X) Chelated_Enolate->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Derivative Cleavage->Chiral_Acid Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

General workflow for Evans auxiliary mediated asymmetric alkylation.

Data Presentation

The following tables summarize the typical yields and stereoselectivities achieved in asymmetric alkylation reactions using amino alcohol auxiliaries.

Table 1: Asymmetric Alkylation of Ketones and Aldehydes via SAMP/RAMP Hydrazones

EntrySubstrateAuxiliaryElectrophile (R-X)Yield (%)d.e. / e.e. (%)Reference
13-Pentanone (B124093)SAMPC₂H₅I56-58≥97 (e.e.)[3]
2CyclohexanoneSAMPCH₃I6595 (d.e.)[3]
3PropanalSAMPCH₃I6096 (d.e.)[3]
4AcetophenoneRAMPC₂H₅I7292 (d.e.)[4]
5Oxetan-3-oneSAMPBenzyl (B1604629) bromide4584 (e.e.)[5]
64-tert-ButylcyclohexanoneSAMPPropyl iodide-73 (e.e.)[6]

Table 2: Asymmetric Alkylation of Carboxylic Acid Derivatives using Evans Oxazolidinone Auxiliaries

EntryN-Acyl GroupAuxiliaryElectrophile (R-X)Yield (%)d.e. (%)Reference
1Propionyl(S)-4-benzyl-2-oxazolidinoneAllyl iodide61-7798:2[7]
2Propionyl(S)-4-benzyl-2-oxazolidinoneBenzyl bromide93>99:1[8]
3Phenylacetyl(R)-4-phenyl-2-oxazolidinoneCH₃I8599:1[8]
4Isovaleryl(S)-4-isopropyl-2-oxazolidinoneEthyl bromoacetate8095:5[9]
5Glycolate(S)-4-benzyl-2-oxazolidinoneCinnamyl bromide75>98:2[10]

Table 3: Asymmetric Alkylation of Pseudoephedrine Amides

EntryN-Acyl GroupElectrophile (R-X)Yield (%)d.e. (%)Reference
1PropionylBenzyl bromide97>99:1[1]
2PhenylacetylCH₃I95>99:1[1]
3ButyrylEthyl iodide96>99:1[11]
4IsobutyrylAllyl bromide94>99:1[12]
5CyclohexanecarbonylPropyl iodide92>99:1[11]

Experimental Protocols

Safety Precaution: These protocols involve the use of pyrophoric reagents (e.g., n-BuLi), strong bases (e.g., LDA), and potentially toxic and flammable substances. All manipulations should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the success of these reactions.

Asymmetric Alkylation of 3-Pentanone using SAMP Auxiliary

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C overnight.

  • After cooling to room temperature, dilute the crude product with diethyl ether (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (30 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to afford the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Asymmetric Alkylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of lithium diisopropylamide (LDA) in THF (prepared separately or use a commercial solution).

  • Cool the LDA solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of the 3-pentanone SAMP hydrazone (from Step 1) in anhydrous THF to the LDA solution via cannula.

  • Stir the resulting orange-colored solution at -78°C for 2-4 hours.

  • Cool the reaction mixture to -100°C (liquid nitrogen/ether bath).

  • Add ethyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -100°C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Cleavage of the Alkylated Hydrazone (Ozonolysis)

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) (CH₂Cl₂) in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Add dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP) to quench the ozonide and stir at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by distillation or flash column chromatography to afford the enantiomerically enriched (S)-4-methyl-3-heptanone.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a general procedure adapted from literature examples.[7][8]

Step 1: Acylation of the Oxazolidinone Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-4-benzyl-2-oxazolidinone (1 equivalent) and anhydrous THF.

  • Cool the solution to -78°C.

  • Add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to 0°C and stir for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-acyl oxazolidinone.

Step 2: Asymmetric Alkylation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (from Step 1) and anhydrous THF.

  • Cool the solution to -78°C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) or LDA (1.1 equivalents) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2-1.5 equivalents) dropwise.

  • Stir the reaction at -78°C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Auxiliary (Hydrolytic)

  • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0°C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4-10 equivalents) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH) (2-5 equivalents).

  • Stir the reaction at 0°C for 1-2 hours, then at room temperature for an additional 1-2 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with a dilute HCl solution.

  • Extract the product with ethyl acetate or diethyl ether (3 x).

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Conclusion

The use of amino alcohol-derived chiral auxiliaries represents a powerful and reliable strategy for the asymmetric alkylation of carbonyl compounds. The protocols detailed herein for SAMP/RAMP hydrazones and Evans oxazolidinones provide a practical guide for achieving high levels of stereocontrol in the synthesis of a wide range of chiral building blocks. The predictability of the stereochemical outcome, the high diastereoselectivities, and the ability to recover the chiral auxiliary make these methods highly valuable for both academic research and industrial applications in drug development and the synthesis of complex molecules. Careful execution of the experimental procedures, particularly with respect to anhydrous and anaerobic conditions, is crucial for obtaining optimal results.

References

Application Notes and Protocols for the Resolution of Racemic Mixtures Using (1R,2S)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol (ADPE) is a versatile and effective chiral resolving agent, particularly for the separation of enantiomers of racemic carboxylic acids. Its utility stems from its ability to form diastereomeric salts with chiral acids, which exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. This application note provides detailed protocols and data for the use of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in the resolution of various racemic mixtures, aimed at researchers, scientists, and professionals in drug development.

Principle of Resolution

The fundamental principle behind this classical resolution method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. By reacting a racemic acid (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral base like (1R,2S)-ADPE, two diastereomeric salts are formed: [(R)-acid·(1R,2S)-ADPE] and [(S)-acid·(1R,2S)-ADPE]. Due to their different spatial arrangements, these diastereomeric salts have different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer of the acid can subsequently be recovered from the purified diastereomeric salt by treatment with a strong acid.

Applications

This compound has been successfully employed in the resolution of a variety of racemic carboxylic acids, including:

  • 2-Arylalkanoic Acids: This class includes important non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The efficiency of resolution can be influenced by the position of substituents on the aromatic ring of the acid.

  • Hydroxycarboxylic Acids: The resolution of 3-hydroxycarboxylic acids has been demonstrated to be efficient with ADPE.

  • Mandelic Acid and its Derivatives: The stereoselective crystallization of mandelic acid diastereomers with ADPE is highly dependent on the solvent used, offering a degree of control over which enantiomer is isolated.

Data Presentation

The following table summarizes quantitative data from the resolution of various racemic acids using this compound.

Racemic CompoundResolving AgentSolvent(s)Less Soluble DiastereomerYield (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)Reference
2-Phenylpropionic acid(1R,2S)-ADPEMethanol(S)-acid salt75>95
2-(4-Methylphenyl)propionic acid(1R,2S)-ADPEEthanol(S)-acid salt6892
2-(4-Chlorophenyl)propionic acid(1R,2S)-ADPEIsopropanol(R)-acid salt7290
Mandelic Acid(1R,2S)-ADPEn-Propanol(R)-acid salt-High-
Mandelic Acid(1R,2S)-ADPEMethanol(S)-acid salt-High-

Note: The yields and e.e. values can vary based on the precise experimental conditions, including crystallization temperature, time, and the number of recrystallization steps.

Experimental Protocols

The following are generalized protocols for the resolution of a racemic carboxylic acid using this compound. It is recommended to perform small-scale screening experiments with different solvents to determine the optimal conditions for a specific racemic mixture.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a warm solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof).

    • In a separate flask, dissolve 0.5 equivalents of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in the same warm solvent. Note: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the resolving agent solution to the racemic acid solution with gentle stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • For improved yield, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals in a vacuum oven at a moderate temperature.

  • Optional Recrystallization:

    • To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Acidification:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl or 2 M H₂SO₄) dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the resolving agent.

  • Extraction:

    • Extract the liberated free carboxylic acid into an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery.

    • The protonated resolving agent will remain in the aqueous layer.

  • Isolation and Purification:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer containing the protonated resolving agent can be basified with a strong base (e.g., NaOH) to recover the this compound, which can then be extracted with an organic solvent, dried, and reused.

Mandatory Visualizations

Chemical_Resolution_Workflow cluster_start Initial Mixture cluster_process Resolution Process cluster_separation Separation cluster_recovery Enantiomer & Agent Recovery racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent (1R,2S)-ADPE resolving_agent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomeric Salt [(S)-acid·(1R,2S)-ADPE] filtration->solid Solid liquid Mother Liquor (Enriched in (R)-acid salt) filtration->liquid Liquid acidification Acidification (e.g., HCl) solid->acidification extraction Solvent Extraction acidification->extraction resolved_acid Pure (S)-Enantiomer (S-COOH) extraction->resolved_acid Organic Layer recovered_agent_aq Aqueous Layer (Protonated ADPE) extraction->recovered_agent_aq Aqueous Layer basification Basification (e.g., NaOH) recovered_agent_aq->basification recovered_agent Recovered (1R,2S)-ADPE basification->recovered_agent

Caption: Workflow for the resolution of a racemic acid.

Conclusion

This compound is a highly effective and widely applicable resolving agent for the separation of racemic carboxylic acids. The straightforward procedure of diastereomeric salt formation and fractional crystallization, followed by the recovery of the desired enantiomer, makes it a valuable tool in both academic research and industrial drug development. The choice of solvent is a critical parameter that can significantly influence the efficiency and even the stereochemical outcome of the resolution. Careful optimization of the crystallization conditions is key to achieving high enantiomeric purity and yield.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using (1R,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and economically significant chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its primary application lies in its role as a precursor to chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of key bond-forming reactions. This application note provides detailed protocols for the use of a derivative of this compound in the asymmetric synthesis of a key intermediate for the HIV protease inhibitor, Darunavir. The methodologies described herein offer robust and highly stereoselective routes to valuable chiral synthons for drug development.

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

The overall strategy involves the temporary incorporation of a chiral auxiliary derived from this compound to direct a stereoselective transformation. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched pharmaceutical intermediate.

G A Start: this compound B Synthesis of Chiral Auxiliary ((4R,5S)-4,5-diphenyl-2-oxazolidinone) A->B C Acylation of Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) C->D E Cleavage of Chiral Auxiliary D->E F Product: Enantiomerically Pure Pharmaceutical Intermediate E->F G Auxiliary Recovery E->G G cluster_0 Chiral Auxiliary Preparation cluster_1 Asymmetric Synthesis start (1R,2S)-2-Amino- 1,2-diphenylethanol auxiliary (4R,5S)-4,5-diphenyl- 2-oxazolidinone start->auxiliary Standard Synthesis acylation N-Acylation auxiliary->acylation aldol Diastereoselective Aldol Addition acylation->aldol TiCl4, DIPEA cleavage Auxiliary Cleavage aldol->cleavage LiBH4, MeOH intermediate Chiral Diol Intermediate for Darunavir cleavage->intermediate recovered_aux Recovered Auxiliary cleavage->recovered_aux

Application Notes and Protocols for Palladium-Catalyzed Reactions with Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting palladium-catalyzed cross-coupling reactions using chiral ligands. The focus is on three key transformations widely employed in asymmetric synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Tsuji-Trost allylic alkylation. These methods are instrumental in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of chiral molecules, including active pharmaceutical ingredients.

Enantioselective Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organohalides.[1] The use of chiral phosphine (B1218219) ligands enables the enantioselective synthesis of axially chiral biaryls and other molecules with stereogenic centers.

A general workflow for setting up an enantioselective Suzuki-Miyaura coupling reaction involves the careful selection of the palladium precursor, the chiral ligand, the base, and the solvent system. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis Pd_precursor Pd Precursor (e.g., Pd(OAc)₂) Catalyst_mix Mix & Stir Pd_precursor->Catalyst_mix Chiral_Ligand Chiral Ligand (e.g., (S)-Tol-BINAP) Chiral_Ligand->Catalyst_mix Solvent_prep Anhydrous Solvent (e.g., Toluene) Solvent_prep->Catalyst_mix Active_Catalyst Active Pd(0) Catalyst Catalyst_mix->Active_Catalyst Reaction_Vessel Reaction Assembly Active_Catalyst->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Quench Quenching Heating->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC/GC) Purification->Analysis

Caption: General experimental workflow for enantioselective Suzuki-Miyaura coupling.

Quantitative Data for Enantioselective Suzuki-Miyaura Coupling
EntryAryl HalideBoronic Acid/EsterChiral LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11-bromo-2-naphtholPhenylboronic acid(R)-sSPhosPd(OAc)₂ (5)K₃PO₄Toluene (B28343)/H₂O80168592
22-bromobenzamide (B1207801)2-methyl-1-naphthylboronic acid(S)-KenPhosPd(OAc)₂ (2)K₃PO₄Toluene60249094
31-iodo-2-methoxynaphthaleneNaphthylboronic acid(S)-Tol-BINAPPd₂(dba)₃ (2.5)CsFDioxane100188891
Experimental Protocol: Enantioselective Synthesis of Axially Chiral Biaryl Amides

This protocol is adapted from a procedure for the synthesis of enantioenriched biaryl amides.[2]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (S)-KenPhos

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • 2-Bromobenzamide derivative

  • 2-Methyl-1-naphthylboronic acid

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and (S)-KenPhos (0.024 mmol, 2.4 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, add the 2-bromobenzamide derivative (1.0 mmol, 1.0 equiv.), 2-methyl-1-naphthylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Reaction: The flask is sealed and heated to 60 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion (typically 24 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired axially chiral biaryl amide.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Enantioselective Heck Reaction

The asymmetric Heck reaction is a cornerstone of palladium catalysis, enabling the stereoselective formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene.[3] This reaction is particularly valuable for the construction of quaternary stereocenters.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the active catalyst.[4] The chiral ligand influences the stereochemical outcome of the migratory insertion or the β-hydride elimination step.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition (R-X) Alkene_Complex [R-Pd(II)L₂(Alkene)]X PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Insertion Migratory Insertion Product Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex [HPd(II)L₂(Product)]X Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (-HX, +Base) Product Product Product_Complex->Product

Caption: Simplified catalytic cycle for the asymmetric Heck reaction.

Quantitative Data for Enantioselective Heck Reaction
EntryAryl/Vinyl Halide/TriflateAlkeneChiral LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl triflate2,3-Dihydrofuran(R)-BINAPPd(OAc)₂ (5)K₂CO₃Toluene80487590
2Cyclohexenyl triflateStyrene(S)-PHOXPd₂(dba)₃ (2.5)Proton SpongeDioxane100248292
3Naphthyl triflateN-Boc-2,3-dihydropyrrole(R,R)-JosiphosPd(OAc)₂ (2)DIPEAToluene80488595
Experimental Protocol: Asymmetric Intramolecular Heck Reaction

This protocol is a general procedure based on reported conditions for the synthesis of substituted cis-decalins.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-BINAP

  • Potassium carbonate (K₂CO₃), anhydrous

  • Prochiral vinyl triflate

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with Pd(OAc)₂ (0.05 mmol, 5 mol%), (R)-BINAP (0.06 mmol, 6 mol%), and anhydrous K₂CO₃ (1.5 mmol, 1.5 equiv.). The flask is evacuated and backfilled with argon three times.

  • Addition of Reactants: A solution of the prochiral vinyl triflate (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL) is added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction is monitored by TLC.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a short pad of silica gel. The filtrate is concentrated in vacuo.

  • Purification: The residue is purified by flash chromatography on silica gel to yield the enantioenriched product.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC.

Enantioselective Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate with a nucleophile.[5] The asymmetric variant, often employing the Trost ligand, is a powerful tool for the enantioselective formation of C-C, C-N, and C-O bonds.[6]

The reaction proceeds through a π-allyl palladium intermediate, and the chiral ligand environment dictates the enantiofacial selectivity of the nucleophilic attack.

Tsuji_Trost_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis Pd_precursor Pd Precursor (e.g., [Pd(allyl)Cl]₂) Catalyst_mix Mix & Stir Pd_precursor->Catalyst_mix Chiral_Ligand Chiral Ligand (e.g., (S,S)-Trost Ligand) Chiral_Ligand->Catalyst_mix Solvent_prep Anhydrous Solvent (e.g., CH₂Cl₂) Solvent_prep->Catalyst_mix Active_Catalyst Active Pd Catalyst Catalyst_mix->Active_Catalyst Reaction_Vessel Reaction Assembly Active_Catalyst->Reaction_Vessel Allylic_Substrate Allylic Substrate Allylic_Substrate->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Base Base (if needed) Base->Reaction_Vessel Reaction_Conditions Stirring at RT Reaction_Vessel->Reaction_Conditions Workup_steps Aqueous Workup Reaction_Conditions->Workup_steps Extraction Extraction Workup_steps->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC/GC) Purification->Analysis

Caption: Experimental workflow for the asymmetric Tsuji-Trost allylic alkylation.

Quantitative Data for Enantioselective Tsuji-Trost Allylic Alkylation
EntryAllylic SubstrateNucleophileChiral LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1rac-(E)-1,3-Diphenylallyl acetateDimethyl malonate(S,S)-Trost Ligand[Pd(allyl)Cl]₂ (1)BSA, LiOAcCH₂Cl₂rt129598
2Cyclohex-2-enyl acetatePhenol(R,R)-ANDEN-PhosPd₂(dba)₃ (2.5)K₂CO₃THFrt248894
3Cinnamyl acetateBenzylamine(S)-BINAP[Pd(allyl)Cl]₂ (0.5)-CH₂Cl₂rt169290
Experimental Protocol: Asymmetric Allylic Alkylation with the Trost Ligand

This is a general procedure for the Trost asymmetric allylic alkylation of an allylic acetate with a soft nucleophile.[6]

Materials:

  • Allylpalladium chloride dimer ([Pd(allyl)Cl]₂)

  • (S,S)-Trost ligand

  • Allylic acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Lithium acetate (LiOAc)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and (S,S)-Trost ligand (0.03 mmol, 3 mol%) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the allylic acetate (1.0 mmol, 1.0 equiv.) and dimethyl malonate (1.2 mmol, 1.2 equiv.) in anhydrous CH₂Cl₂ (5 mL). Add BSA (1.3 mmol, 1.3 equiv.) and LiOAc (0.05 mmol, 5 mol%).

  • Reaction: Add the catalyst solution to the substrate solution via cannula. Stir the reaction mixture at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

References

Application Notes and Protocols for Large-Scale Synthesis and Purification of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous drugs and as chiral ligands in asymmetric catalysis.[1][2][3] Their stereochemistry is critical to their biological activity, making enantiomerically pure forms highly sought after. This document provides detailed application notes and protocols for the large-scale synthesis and purification of these valuable compounds.

I. Synthetic Strategies for Chiral 1,2-Amino Alcohols

Several synthetic methodologies have been developed for the efficient and stereoselective production of chiral 1,2-amino alcohols. The choice of method often depends on the desired stereoisomer, substrate scope, and scalability.

Asymmetric Hydrogenation of α-Amino Ketones

Asymmetric hydrogenation of α-amino ketones is a highly efficient method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. This method is particularly suitable for large-scale industrial production due to its high turnover numbers (TON) and conversions.[4]

Key Features:

  • High Enantioselectivity: Often achieves >99% ee.[4]

  • High Conversion: Typically >99%.[4]

  • Scalability: Demonstrated potential for industrial applications with high TONs.[4]

Catalyst SystemSubstrate ScopeConversion (%)ee (%)TONReference
Ir/f-amphoxVarious α-amino ketones>99>99up to 500,000[4]
Biocatalytic Asymmetric Reductive Amination

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral 1,2-amino alcohols. Engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantiomeric excess.[5][6]

Key Features:

  • High Enantioselectivity: Typically >99% ee.[6]

  • Mild Reaction Conditions: Reactions are performed in aqueous media under ambient temperature and pressure.

  • Green Chemistry: Avoids the use of heavy metals and harsh reagents.[5]

EnzymeSubstrateConversion (%)ee (%)Reference
Engineered Amine Dehydrogenase (wh84)1-hydroxy-2-butanone (100-200 mM)91-99>99[6]
Imine Reductases (IREDs)Various α-hydroxymethyl ketones-91-99[5]
Asymmetric Mannich Reaction

The proline-catalyzed direct asymmetric three-component Mannich reaction is a powerful tool for synthesizing β-amino ketones, which can be further converted to chiral 1,2-amino alcohol derivatives.[7][8] This organocatalytic approach avoids the use of metal catalysts.

Key Features:

  • High Diastereo- and Enantioselectivity: Can achieve up to >99% de and ee.[8]

  • Organocatalytic: Avoids metal contamination in the final product.

  • Readily Available Catalysts: Proline is an inexpensive and readily available amino acid.

CatalystReactantsDiastereoselectivityEnantioselectivity (%)Reference
ProlineKetones, Aldehydes, p-Anisidineup to >99%up to >99%[8]

II. Purification and Enantiomeric Separation

The purification of chiral 1,2-amino alcohols, particularly the separation of enantiomers, is a critical step in obtaining the desired final product.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are widely used techniques for the analytical and preparative separation of enantiomers of 1,2-amino alcohols.[] The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.[10]

Common Chiral Stationary Phases:

  • Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)[10]

  • Cyclodextrin-based[10][11]

  • Pirkle-type[10]

Mobile Phase Considerations:

  • Normal Phase: Often the first choice, using a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol). Basic additives like diethylamine (B46881) (DEA) can improve peak shape for basic amino alcohols.[10]

  • Reversed Phase: Can be effective with certain CSPs, typically using a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[10]

TechniqueChiral Stationary PhaseMobile Phase AdditiveApplicationReference
HPLCAcetylated β-CyclodextrinPhosphate bufferSeparation of chiral amines and amino alcohols[11]
HPLC/SFCVarious (e.g., polysaccharide, cyclodextrin)DEA (Normal Phase), TFA (Reversed Phase)Analytical and preparative enantiomeric purification[][10]
Crystallization and Chiral Resolution

For large-scale production, crystallization is a cost-effective method for purification. Diastereomeric salt formation with a chiral resolving agent can be used to separate enantiomers, followed by crystallization of the desired diastereomer. Kinetic resolution is another strategy where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer.[12] Simple recrystallization can also be highly effective in some cases for enriching the enantiomeric excess.[13]

III. Experimental Protocols

Protocol 1: Large-Scale Asymmetric Hydrogenation of an α-Amino Ketone

This protocol is based on the iridium-catalyzed asymmetric hydrogenation of α-amino ketones.[4]

Materials:

  • α-Amino ketone hydrochloride

  • [Ir(COD)Cl]₂

  • f-amphox ligand

  • Methanol

  • Hydrogen gas (high pressure)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave with the α-amino ketone hydrochloride, [Ir(COD)Cl]₂, and the f-amphox ligand.

  • Add degassed methanol to the autoclave.

  • Seal the autoclave and purge with inert gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the enantiomerically pure 1,2-amino alcohol.

Protocol 2: Enzymatic Asymmetric Reductive Amination

This protocol is based on the use of an engineered amine dehydrogenase for the synthesis of chiral 1,2-amino alcohols.[6]

Materials:

  • α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

  • Engineered Amine Dehydrogenase (e.g., wh84) whole-cell catalyst

  • Ammonium (B1175870) buffer (e.g., NH₄Cl/NH₄OH)

  • Cofactor (NADH or a cofactor regeneration system)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Prepare the reaction medium containing the ammonium buffer and the α-hydroxy ketone substrate in the bioreactor.

  • Add the whole-cell catalyst containing the engineered amine dehydrogenase and the cofactor (or components for the regeneration system).

  • Maintain the reaction at a controlled temperature and pH with gentle agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Once the reaction reaches completion, separate the biomass by centrifugation or filtration.

  • The supernatant containing the chiral 1,2-amino alcohol can be further purified by extraction, crystallization, or chromatography.

IV. Visualized Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., α-Amino Ketone) Reaction Asymmetric Synthesis (e.g., Hydrogenation) Start->Reaction Catalyst Ligand Crude Crude Product Mixture (Racemic or Enantioenriched) Reaction->Crude Separation Enantiomeric Separation (e.g., Chiral HPLC/SFC) Crude->Separation Pure Pure Enantiomer Separation->Pure

Caption: General workflow for the synthesis and purification of chiral 1,2-amino alcohols.

Biocatalytic_Pathway Substrate α-Hydroxy Ketone Enzyme Amine Dehydrogenase (AmDH) + NH₃ Substrate->Enzyme Cofactor_Out NAD⁺ Enzyme->Cofactor_Out Product Chiral 1,2-Amino Alcohol Enzyme->Product Cofactor_In NADH Cofactor_In->Enzyme Purification_Decision_Tree Start Crude Product Mixture Scale Production Scale? Start->Scale LargeScale Large Scale Scale->LargeScale > kg SmallScale Small/Lab Scale Scale->SmallScale < kg Crystallization Crystallization / Resolution LargeScale->Crystallization Chromatography Chiral HPLC / SFC SmallScale->Chromatography FinalProduct Pure Enantiomer Crystallization->FinalProduct Chromatography->FinalProduct

References

Application Notes and Protocols: The Role of Chiral Amino Alcohols and Borane Derivatives in the Synthesis of Oxazaborolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile.[1][2] Among the array of synthetic tools available, oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalyst, have emerged as highly efficient and versatile organocatalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and utilization of these powerful catalysts, focusing on their preparation from chiral amino alcohols and borane (B79455) derivatives.

The CBS catalyst is typically derived from a chiral β-amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source.[1][7] The catalyst functions as a chiral Lewis acid that, in the presence of a borane reducing agent (e.g., BH₃•THF or BH₃•SMe₂), forms a catalyst-borane complex.[1][2] This complex coordinates to the ketone, creating a rigid, sterically defined environment that directs the hydride transfer from the borane to a specific face of the carbonyl group. This facial selectivity results in the formation of a single enantiomer of the corresponding alcohol with high predictability and enantiomeric excess.[8][9]

Data Presentation

The efficacy of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the asymmetric reduction of various prochiral ketones is summarized in the table below, highlighting the high yields and enantiomeric excesses (ee) typically achieved.

Ketone SubstrateProductYield (%)ee (%) (Configuration)
Acetophenone (B1666503)(R)-1-Phenylethanol9897 (R)
Propiophenone(R)-1-Phenyl-1-propanol9598 (R)
1-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol9297 (R)
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol9895 (R)
4-Chromanon(R)-2,3-Dihydro-4H-1-benzopyran-4-ol9094 (R)
2'-Fluoroacetophenone(R)-2'-Fluoro-1-phenylethanol9596 (R)
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol9289 (R)
1-Indanone(R)-1-Indanol9497 (R)

Data compiled from various sources.[1][10][11]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Precursor, (S)-α,α-Diphenyl-2-pyrrolidinemethanol from L-Proline

This protocol outlines the synthesis of the key chiral amino alcohol precursor for the CBS catalyst, starting from the readily available amino acid, L-proline. The process involves the protection of the amine, esterification of the carboxylic acid, and subsequent Grignard reaction.

Step 1: N-Boc Protection and Methyl Esterification of L-Proline

A detailed procedure for the preparation of N-(tert-butoxycarbonyl)-L-proline methyl ester from L-proline can be found in the literature.[12]

Step 2: Grignard Reaction with Phenylmagnesium Bromide

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an argon atmosphere, place a solution of N-(tert-butoxycarbonyl)-L-proline methyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (2.5 eq, 1 M solution in THF) dropwise via the dropping funnel over 45 minutes, maintaining the temperature at 0 °C.[12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes.[12]

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to yield (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Protocol 2: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst

This protocol describes the synthesis of the stable, B-methylated oxazaborolidine catalyst.[1]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Methylboronic acid

  • Toluene (B28343)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in toluene.

  • Add methylboronic acid (1.1 eq) to the solution.[1]

  • Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude product can be purified by distillation or used directly in the subsequent reduction step.[1]

Protocol 3: General Procedure for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)

This protocol provides a typical procedure for the CBS reduction of a prochiral ketone.[1][10]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, argon-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%).[10]

  • Add anhydrous THF and cool the solution to 0 °C in an ice bath.[10]

  • Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 10-15 minutes.[1][10]

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst-borane mixture at 0 °C.[1][10]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol.[1]

  • Add 1 M HCl and stir for 30 minutes.[1]

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The enantiomeric excess of the resulting (R)-1-phenylethanol can be determined by chiral HPLC or GC analysis.[10]

Visualizations

Logical Workflow for the Synthesis of Oxazaborolidine Catalyst and its Application

G cluster_0 Precursor Synthesis cluster_1 Catalyst Synthesis cluster_2 Asymmetric Reduction Proline L-Proline N_Boc_Pro_ester N-Boc-L-proline methyl ester Proline->N_Boc_Pro_ester Protection & Esterification Diphenylprolinol (S)-α,α-Diphenyl-2- pyrrolidinemethanol N_Boc_Pro_ester->Diphenylprolinol Grignard Reaction CBS_catalyst (S)-2-Methyl-CBS- oxazaborolidine Diphenylprolinol->CBS_catalyst Methylboronic_acid Methylboronic Acid Methylboronic_acid->CBS_catalyst Chiral_alcohol Chiral Alcohol CBS_catalyst->Chiral_alcohol Catalyst BH3_THF Borane-THF Complex BH3_THF->Chiral_alcohol Reducing Agent Ketone Prochiral Ketone Ketone->Chiral_alcohol Substrate

Caption: Workflow for the synthesis of the CBS catalyst and its use.

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

G Catalyst Oxazaborolidine Catalyst Active_Catalyst Catalyst-Borane Complex Catalyst->Active_Catalyst Borane BH₃ Source (e.g., BH₃•THF) Borane->Active_Catalyst Transition_State Ternary Complex (Transition State) Active_Catalyst->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Work-up (e.g., MeOH, H⁺)

References

Application Notes & Protocols: Preparation of Chiral Stationary Phases for HPLC using (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, characterization, and application of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) based on the chiral selector (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Introduction

Chiral separations are critical in the pharmaceutical industry for the analysis and purification of enantiomers, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral stationary phases (CSPs) are the most widely used and effective tools for enantiomeric separation by HPLC. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary that can be immobilized onto a solid support, typically silica (B1680970) gel, to create a robust and efficient CSP. This CSP operates on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and separation.

The preparation of these CSPs generally involves the covalent bonding of the chiral selector to the silica support, often via a linker molecule. A common approach involves the reaction of the amino group of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol with an isocyanate-functionalized silica gel.

Experimental Protocols

This section details the methodologies for the key experiments involved in the preparation of a (1S,2R)-(+)-2-Amino-1,2-diphenylethanol based CSP.

2.1. Synthesis of 3-(Triethoxysilyl)propyl Isocyanate (TEPI)

This protocol describes the synthesis of a common linker used to functionalize silica gel.

  • Materials: 3-Aminopropyltriethoxysilane (B1664141), Toluene (B28343), Triphosgene (B27547), Anhydrous conditions.

  • Procedure:

    • Dissolve 3-aminopropyltriethoxysilane in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in anhydrous toluene to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the N-H stretch and appearance of the -N=C=O stretch).

    • Remove the solvent under reduced pressure to obtain the crude 3-(triethoxysilyl)propyl isocyanate, which can be purified by vacuum distillation.

2.2. Preparation of Isocyanate-Functionalized Silica Gel

This protocol details the modification of silica gel with the TEPI linker.

  • Materials: TEPI, Anhydrous Toluene, 5 µm Silica Gel.

  • Procedure:

    • Activate the silica gel by heating at 150°C under vacuum for 24 hours to remove adsorbed water.

    • Suspend the activated silica gel in anhydrous toluene.

    • Add TEPI to the silica gel suspension.

    • Reflux the mixture for 24 hours under an inert atmosphere with constant stirring.

    • After cooling, filter the functionalized silica gel and wash it sequentially with toluene, methanol (B129727), and diethyl ether to remove any unreacted silane.

    • Dry the isocyanate-functionalized silica gel under vacuum.

2.3. Immobilization of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

This protocol describes the covalent bonding of the chiral selector to the functionalized silica gel.

  • Materials: Isocyanate-functionalized silica gel, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, Anhydrous Toluene.

  • Procedure:

    • Suspend the isocyanate-functionalized silica gel in anhydrous toluene.

    • Add (1S,2R)-(+)-2-Amino-1,2-diphenylethanol to the suspension.

    • Reflux the mixture for 24 hours under an inert atmosphere with stirring.

    • After cooling, filter the resulting CSP and wash it thoroughly with toluene, methanol, and diethyl ether.

    • Dry the final CSP under vacuum.

2.4. Column Packing

  • Procedure: The prepared CSP can be packed into an HPLC column (e.g., 250 x 4.6 mm) using a slurry packing technique with a suitable solvent like methanol or isopropanol.

Data Presentation: Performance of the CSP

The following table summarizes the enantiomeric separation of selected racemic compounds on an HPLC column packed with a (1S,2R)-(+)-2-Amino-1,2-diphenylethanol based CSP.

Racemic CompoundMobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
1-(9-Anthryl)-2,2,2-trifluoroethanolHexane/Isopropanol (90/10)1.01.231.581.282.15
BenzoinHexane/Isopropanol (95/5)0.82.543.111.221.98
Troger's BaseHexane/Ethanol (80/20)1.20.981.151.171.55
1-Phenyl-1-propanolHexane/Isopropanol (98/2)1.03.123.551.141.40
  • k'1 and k'2: Retention factors of the first and second eluted enantiomers.

  • Separation Factor (α): k'2 / k'1

  • Resolution (Rs): 2(t_R2 - t_R1) / (w1 + w2), where t_R is the retention time and w is the peak width.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the preparation of the (1S,2R)-(+)-2-Amino-1,2-diphenylethanol based chiral stationary phase.

CSP_Preparation_Workflow cluster_silica_modification Silica Functionalization cluster_csp_synthesis CSP Synthesis cluster_column_preparation Column Preparation & Testing silica Silica Gel activated_silica Activated Silica Gel silica->activated_silica Heating under vacuum functionalized_silica Isocyanate-Functionalized Silica Gel activated_silica->functionalized_silica Reaction with TEPI in Toluene csp Chiral Stationary Phase (CSP) functionalized_silica->csp Reaction in Toluene chiral_selector (1S,2R)-(+)-2-Amino- 1,2-diphenylethanol chiral_selector->csp packed_column Packed HPLC Column csp->packed_column Slurry Packing hplc_analysis HPLC Analysis of Racemates packed_column->hplc_analysis performance_data Performance Data (α, Rs, k') hplc_analysis->performance_data

Caption: Workflow for the preparation of a (1S,2R)-(+)-2-Amino-1,2-diphenylethanol CSP.

Conclusion

The described protocols provide a reliable method for the preparation of a chiral stationary phase based on (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. The resulting CSP demonstrates good enantioselectivity for a range of racemic compounds, making it a valuable tool for chiral analysis and separation in research and pharmaceutical development. The performance data indicates that this CSP can achieve baseline separation for several analytes under normal-phase HPLC conditions. Further optimization of the mobile phase composition can be performed to enhance the separation efficiency for specific applications.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Reactions Involving Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve higher yields in your reactions involving chiral amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in reactions involving chiral amino alcohols?

A1: Low yields in reactions with chiral amino alcohols can stem from several factors:

  • Side Reactions: Competition between desired and undesired reaction pathways, such as reduction of starting materials or self-condensation, can significantly lower the yield of the target product.

  • Racemization: Harsh reaction conditions, including high temperatures or the presence of strong acids or bases, can lead to the loss of stereochemical purity and a mixture of enantiomers, complicating purification and reducing the yield of the desired stereoisomer.

  • Poor Catalyst Performance: The chosen catalyst may have low activity or selectivity for the specific substrate, resulting in incomplete conversion or the formation of byproducts. The structure of the chiral amino alcohol ligand can be fine-tuned to optimize performance.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can profoundly impact reaction outcomes. For instance, the choice of solvent can influence the stability of intermediates and transition states.

  • Inadequate Protecting Group Strategy: The absence or use of an inappropriate protecting group on the amino or hydroxyl moiety can lead to undesired side reactions.

  • Purification Losses: The final product may be lost during work-up and purification steps, especially if the product is sensitive to the purification conditions (e.g., racemization on acidic silica (B1680970) gel).

Q2: How can I minimize racemization during my synthesis?

A2: Minimizing racemization is crucial for obtaining high yields of enantiomerically pure products. Consider the following strategies:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature, often to cryogenic conditions, can help minimize racemization by reducing the available energy for stereochemical inversion.

    • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

    • pH Control: Use milder acids or bases to avoid the formation of achiral intermediates like enolates.

  • Select Appropriate Reagents: Choose reagents that are known to be mild and selective for your desired transformation.

  • Utilize Protecting Groups: Employing bulky or electron-withdrawing protecting groups can sterically hinder or electronically disfavor the abstraction of a proton at the chiral center, thus preventing racemization. For example, urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.

Q3: When should I consider using a biocatalytic approach?

A3: Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amino alcohols. Consider this approach when:

  • High Enantio- and Regioselectivity is Required: Enzymes often exhibit exceptional selectivity, leading to products with high enantiomeric excess (ee).

  • Mild Reaction Conditions are Necessary: Biocatalytic reactions are typically carried out under mild conditions (ambient temperature and pressure, neutral pH), which can prevent issues like isomerization, racemization, and rearrangement.

  • A "Green" Chemistry Approach is Desired: Biocatalysis often uses water as a solvent and avoids the use of heavy metals or harsh reagents, making it an environmentally friendly option.

  • Specific Transformations are Needed: Engineered enzymes like amine dehydrogenases (AmDHs) can be used for specific reactions such as the asymmetric reductive amination of α-hydroxy ketones.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low yield in the asymmetric addition of an organometallic reagent to an aldehyde/imine.

Possible Cause Troubleshooting Step
Poor catalyst activity Optimize the chiral amino alcohol ligand structure to improve its steric and electronic properties. Consider screening different metal catalysts (e.g., Zn, Cu, Cr) that may be more effective for your specific substrate.
Side reactions In reactions involving imines and aldehydes, byproducts like 1,2-diols or 1,2-diamines can form. Using a catalyst with high selectivity, such as a chromium-based system, can favor the desired cross-coupling.
Incorrect solvent Screen a variety of aprotic solvents (e.g., THF, toluene, dichloromethane) as they can significantly influence the reactivity and selectivity.
Suboptimal temperature Perform the reaction at lower temperatures to minimize side reactions and improve enantioselectivity.

Problem 2: Low yield in the reduction of an α-amino ketone to a chiral amino alcohol.

Possible Cause Troubleshooting Step
Incomplete reduction Increase the equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄). Ensure the reducing agent is fresh and active.
Low enantioselectivity Employ a chiral catalyst system, such as a Ruthenium complex with a chiral amino alcohol-derived ligand, which is known to be highly efficient for this transformation.
Racemization of the product Work up the reaction under neutral or mildly basic conditions to avoid racemization of the final product.
Chelation control issues If using a substrate-controlled approach, ensure the directing group effectively chelates the metal of the reducing agent to achieve high diastereoselectivity.

Problem 3: Low yield in the ring-opening of an epoxide with an amine.

Possible Cause Troubleshooting Step
Poor regioselectivity The choice of catalyst and reaction conditions can control the regioselectivity of the ring-opening. Lewis acids can be used to direct the nucleophilic attack to the more substituted carbon.
Slow reaction rate The addition of a catalytic amount of a mild acid, like acetic acid, can accelerate the reaction.
Steric hindrance If either the epoxide or the amine is sterically hindered, higher temperatures or longer reaction times may be required. However, be mindful of potential side reactions.

Data Presentation: Performance of Chiral Amino Alcohol-Based Catalysts

The following tables summarize quantitative data from various studies, showcasing the effectiveness of chiral amino alcohol-based catalysts in different reactions.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes

Catalyst/LigandAldehydeYield (%)ee (%)
13a Benzaldehydenearly quantitative95
13b Benzaldehydenearly quantitative95

Data sourced from a study on new chiral amino alcohol ligands.

Table 2: Asymmetric Transfer Hydrogenation of Ketones

Catalyst SystemSubstrateYield (%)ee (%)
Ru-TsDPENAcetophenone>9999
Ru-Amino Alcohol ComplexPropiophenone98>99

This table presents typical results for ruthenium catalysts bearing chiral amino alcohol-derived ligands.

Table 3: Chromium-Catalyzed Asymmetric Cross-Coupling of Aldehydes and Imines

ProductYield (%)ee (%)
Chiral β-amino alcoholHigh99

Results from a novel chromium-catalyzed reaction strategy.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of α-Amino Ketones

  • Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst (e.g., a chiral spiro iridium catalyst) and the α-amino ketone substrate.

  • Solvent Addition: Add a suitable degassed solvent (e.g., methanol, dichloromethane).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 0.5 h).

  • Work-up: After cooling and carefully releasing the pressure, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral amino alcohol.

Protocol 2: Biocatalytic Asymmetric Reductive Amination of α-Hydroxy Ketones

  • Reaction Mixture Preparation: In an appropriate buffer (e.g., ammonium (B1175870) chloride/ammonia buffer, pH 8.5), prepare a mixture containing the α-hydroxy ketone substrate, NAD⁺, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: Initiate the reaction by adding the engineered amine dehydrogenase (AmDH).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).

  • Work-up and Purification: Once the reaction is complete, terminate the reaction (e.g., by adding a water-miscible organic solvent). Remove the enzyme (e.g., by centrifugation). Extract the product and purify it using standard techniques.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity AnalyzeByproducts 2. Analyze Reaction Mixture for Byproducts (TLC, LC-MS) CheckPurity->AnalyzeByproducts SideReactions Side Reactions Identified? AnalyzeByproducts->SideReactions OptimizeConditions 3. Optimize Reaction Conditions (Temp, Solvent, Time) SideReactions->OptimizeConditions Yes Racemization Racemization Observed? SideReactions->Racemization No ChangeCatalyst 4. Change Catalyst or Ligand OptimizeConditions->ChangeCatalyst ProtectingGroup 5. Introduce/Modify Protecting Group ChangeCatalyst->ProtectingGroup Purification 6. Review Purification Method ProtectingGroup->Purification End Yield Improved Purification->End Racemization->OptimizeConditions No MildConditions Use Milder Conditions (Lower Temp, pH control) Racemization->MildConditions Yes MildConditions->End

Caption: A logical workflow for troubleshooting low yields.

Asymmetric_Reduction_Pathway Substrate α-Amino Ketone Intermediate Catalyst-Substrate Complex Substrate->Intermediate Coordination Catalyst Chiral Catalyst (e.g., Ru-Amino Alcohol) Catalyst->Intermediate Hydride Hydride Source (e.g., H₂ or H-donor) Hydride->Intermediate Hydrogenation Intermediate->Catalyst Regeneration Product Chiral Amino Alcohol Intermediate->Product Release

Caption: Catalytic cycle for asymmetric ketone reduction.

Identifying and minimizing side products in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of side products in asymmetric synthesis?

A1: Side products in asymmetric synthesis can arise from several sources, including:

  • Racemization: Loss of enantiomeric purity of the product or starting material under the reaction conditions.[1]

  • Competing side reactions: The substrate or product may undergo alternative reactions, such as decomposition, rearrangement, or reaction with the solvent or impurities.[2]

  • Low stereoselectivity: Formation of the undesired enantiomer or diastereomer due to an inefficient catalyst or suboptimal reaction conditions.

  • Impure reagents or catalyst: Impurities can lead to unwanted side reactions or inhibit the catalyst's activity and selectivity.[3]

Q2: How can I identify unknown side products in my reaction mixture?

A2: A combination of analytical techniques is typically used to identify unknown side products:

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the components of the reaction mixture.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, aiding in the identification of potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated side products.

  • X-ray Crystallography: If a side product can be crystallized, X-ray crystallography can provide its exact three-dimensional structure.[4]

Q3: What is the difference between kinetic and thermodynamic control in asymmetric synthesis, and how does it affect side product formation?

A3: In asymmetric synthesis, the distinction between kinetic and thermodynamic control is crucial for controlling product distribution.

  • Kinetic Control: The product distribution is determined by the relative rates of the competing reaction pathways. The product that forms fastest (the kinetic product) will be the major product. Shorter reaction times and lower temperatures generally favor kinetic control.[5]

  • Thermodynamic Control: The product distribution is determined by the relative stabilities of the products. The most stable product (the thermodynamic product) will be the major product. Longer reaction times and higher temperatures favor thermodynamic control, allowing the initial products to equilibrate to the most stable form.[5]

Understanding this principle is vital because the desired chiral product is often the kinetic product. Prolonged reaction times or elevated temperatures can lead to the formation of more stable, but undesired, thermodynamic side products or racemization.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity

Question: My reaction is showing low enantiomeric excess (% ee) or a poor diastereomeric ratio (dr). What are the likely causes and how can I improve it?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst/Ligand Impurity or Decomposition Ensure the catalyst and chiral ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.[3]
Suboptimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[3]
Inappropriate Solvent The solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities.[3]
Incorrect Stoichiometry Optimize the catalyst loading and the ratio of reactants. In some cases, a higher catalyst loading can suppress a non-selective background reaction.[3]
Racemization of Product The product may be racemizing under the reaction or work-up conditions. Analyze the % ee at different reaction times to check for product instability.[1]
Issue 2: Formation of Unexpected Byproducts

Question: I am observing significant amounts of unexpected byproducts in my reaction. How can I identify and minimize them?

Troubleshooting Workflow:

start Unexpected Byproducts Observed step1 Isolate and Characterize Byproducts (HPLC, LC-MS, NMR) start->step1 step2 Identify Byproduct Structures step1->step2 step3 Determine the Source of Byproducts step2->step3 step4a Substrate Decomposition step3->step4a step4b Reaction with Solvent/Impurities step3->step4b step4c Undesired Reaction Pathway step3->step4c step5a Use Protecting Groups Modify Reaction Conditions (e.g., lower temp) step4a->step5a step5b Use Purified/Anhydrous Solvents Add Scavengers step4b->step5b step5c Optimize Catalyst/Ligand Change Reaction Stoichiometry step4c->step5c end Minimized Byproduct Formation step5a->end step5b->end step5c->end

Caption: Workflow for identifying and minimizing unexpected byproducts.

Case Study: Troubleshooting a Proline-Catalyzed Aldol (B89426) Reaction

Problem: A proline-catalyzed aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde is giving a low yield of the desired aldol adduct and forming several side products.

Common Side Products in Proline-Catalyzed Aldol Reactions:

  • Self-aldol of Acetone: Acetone can react with itself, especially at higher concentrations.

  • Oxazolidinone Formation: Proline can react with the aldehyde or ketone to form an inactive oxazolidinone.[6]

  • Dehydration Product: The initial aldol adduct can dehydrate to form an α,β-unsaturated ketone.

Strategies for Minimization:

Side ProductMinimization Strategy
Self-aldol of AcetoneUse a large excess of the aldehyde relative to the ketone.
Oxazolidinone FormationThe formation of oxazolidinones is an equilibrium process. While they are present, they are not necessarily detrimental to the overall reaction as they can revert to the active catalyst and carbonyl compound.[7]
Dehydration ProductMonitor the reaction closely and quench it once the starting material is consumed. Lowering the reaction temperature can also disfavor the dehydration step.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of a chiral compound.

1. Sample Preparation:

  • Prepare a stock solution of your purified compound in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a concentration suitable for UV detection (typically in the range of 10-100 µg/mL).

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Chiral Column: Select a chiral stationary phase (CSP) appropriate for your class of compound (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are a good starting point).
  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695) is common for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
  • Flow Rate: Typically 0.5 - 1.5 mL/min.
  • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
  • Detection: Set the UV detector to a wavelength where your compound has strong absorbance.
  • Injection Volume: 5 - 20 µL.

3. Data Analysis:

  • Integrate the peak areas for each enantiomer in the chromatogram.
  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[4]

Protocol 2: Determination of Enantiomeric Purity using NMR with a Chiral Solvating Agent (CSA)

This method is an alternative to chiral HPLC and relies on the formation of transient diastereomeric complexes that have distinct NMR spectra.[2]

1. Sample Preparation:

  • Accurately weigh the chiral analyte (e.g., 1-5 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
  • Acquire a standard ¹H NMR spectrum of the analyte alone.
  • To the same NMR tube, add a specific molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol). The optimal ratio of analyte to CSA may need to be determined experimentally.[2]

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.
  • Ensure a sufficient number of scans are taken to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify a proton signal in the analyte that is well-resolved into two separate signals (one for each diastereomeric complex) in the presence of the CSA.
  • Integrate the two resolved signals.
  • The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

Visualization of Key Concepts

cluster_0 Kinetic vs. Thermodynamic Control start Starting Materials kinetic Kinetic Product (Forms Faster, Less Stable) start->kinetic Low Temp, Short Time thermodynamic Thermodynamic Product (Forms Slower, More Stable) start->thermodynamic High Temp, Long Time kinetic->thermodynamic Equilibration

Caption: The relationship between kinetic and thermodynamic products in a reaction.[5]

References

Technical Support Center: Effective Removal and Recovery of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal and recovery of chiral auxiliaries. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address specific challenges encountered during asymmetric synthesis.

General Principles of Chiral Auxiliary Removal and Recovery

A crucial step in asymmetric synthesis is the efficient cleavage of the chiral auxiliary from the desired product without compromising its stereochemical integrity.[1] Subsequently, the ability to recover the often-expensive auxiliary in high yield and purity for reuse is critical for the economic viability and sustainability of a synthetic route.[2][3]

This guide focuses on four commonly used classes of chiral auxiliaries:

  • Evans Oxazolidinones

  • Oppolzer's Camphorsultams

  • Pseudoephedrine Amides

  • (+)-Neomenthol Esters

Below, you will find troubleshooting advice, quantitative data on cleavage methods, detailed experimental protocols, and workflows for recovery and recycling.

Troubleshooting Guides and FAQs

Evans Oxazolidinone Auxiliaries

Q1: My hydrolytic cleavage with LiOH/H₂O₂ is giving a low yield of the desired carboxylic acid. What are the possible causes and solutions?

A1: Low yields during the LiOH/H₂O₂ cleavage of N-acyl oxazolidinones are often due to incomplete reaction or side reactions.

  • Problem: Incomplete Reaction.

    • Cause: Insufficient equivalents of reagents, low temperature, or short reaction time. The steric hindrance of the substrate can also slow down the reaction.

    • Troubleshooting:

      • Increase Reagent Equivalents: Ensure at least 2-3 equivalents of LiOH·H₂O and 4-8 equivalents of 30% H₂O₂ are used.[4]

      • Optimize Reaction Time and Temperature: Monitor the reaction by TLC. While the reaction is typically run at 0 °C to minimize side reactions, slight warming may be necessary for hindered substrates, but this should be done cautiously.

      • Solvent System: A mixture of THF and water (typically 3:1 to 4:1) is standard. Ensure adequate solubility of your substrate.[4]

  • Problem: Endocyclic Cleavage.

    • Cause: Cleavage of the carbamate (B1207046) carbonyl within the oxazolidinone ring, leading to the destruction of the auxiliary. This can be a competing pathway, especially with LiOH alone.[5][6] The hydroperoxide anion (LiOOH) is a more effective nucleophile for the desired exocyclic cleavage.[5]

    • Troubleshooting:

      • Ensure Sufficient H₂O₂: A large excess of H₂O₂ favors the formation of LiOOH and minimizes the undesired endocyclic cleavage.[6][7]

      • Maintain Low Temperature: Running the reaction at 0 °C enhances the selectivity for exocyclic cleavage.

  • Problem: Oxygen Evolution.

    • Cause: The decomposition of the peracid intermediate formed during the reaction, which can be accelerated by excess H₂O₂. This can create a safety hazard in a sealed vessel.[7]

    • Troubleshooting:

      • Ensure Proper Venting: Perform the reaction in an open or well-vented flask in a fume hood.

      • Controlled Addition of Reagents: Add the H₂O₂ solution dropwise to the cooled reaction mixture to manage the initial exotherm and rate of gas evolution.

Q2: I am observing epimerization at the α-stereocenter during cleavage. How can I prevent this?

A2: Epimerization is a risk under basic conditions due to the potential for deprotonation at the acidic α-position, leading to a planar enolate intermediate.

  • Troubleshooting:

    • Maintain Low Temperature: Perform the hydrolysis at 0 °C.

    • Minimize Reaction Time: Monitor the reaction closely and quench it with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) as soon as the starting material is consumed.[5]

    • Alternative Cleavage Methods: If epimerization persists, consider non-basic cleavage methods. Reductive cleavage to the corresponding primary alcohol using reagents like LiBH₄ or LiAlH₄ completely avoids the formation of an enolate intermediate.[8]

Q3: How can I efficiently recover the Evans auxiliary after cleavage?

A3: The chiral auxiliary can be recovered in high yield through a straightforward acid-base extraction procedure after the reaction workup.

  • Procedure:

    • After quenching the reaction, acidify the aqueous layer.

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Make the aqueous layer basic and extract the auxiliary with an organic solvent.

    • The recovered auxiliary can be further purified by recrystallization.[9]

Oppolzer's Camphorsultam Auxiliaries

Q1: My attempts to hydrolyze the N-acylsultam are resulting in low yields and competitive N-S bond cleavage. What can I do?

A1: Cleavage of the sterically hindered N-acylsultam can be challenging.

  • Problem: Low Reactivity and Side Reactions.

    • Cause: Standard hydrolysis conditions (e.g., LiOH/H₂O₂) can be slow and may lead to undesired cleavage of the N-S bond, especially with hindered substrates.[10]

    • Troubleshooting:

      • Alternative Reagents: Using tetrabutylammonium (B224687) hydrogen peroxide (TBAH/H₂O₂) can offer higher regioselectivity and milder reaction conditions, leading to improved yields of the desired carboxylic acid.[10]

      • Methanolysis: For some applications, transesterification using NaOMe in methanol (B129727) can be a milder alternative to hydrolysis, yielding the methyl ester of the product. This method was successfully employed in a continuous flow synthesis, simplifying the separation of the product and the auxiliary.[11]

      • Reductive Cleavage: For conversion to the corresponding alcohol, reductive cleavage with reagents like LiAlH₄ is effective.

Q2: How can I recover and recycle Oppolzer's sultam efficiently?

A2: Recovery is typically achieved through extraction and recrystallization. Continuous flow systems have demonstrated highly efficient recycling.

  • Procedure (Batch):

    • After cleavage and workup, the auxiliary can be separated from the product by extraction based on pKa differences. The sultam is less acidic (pKa ≈ 11.5) than the carboxylic acid product (pKa ≈ 5).[11]

    • The recovered crude sultam can be purified by recrystallization from solvents like hexanes to >99% purity.[2][12]

  • Continuous Flow Recycling: A telescoped three-stage flow process has been developed for the acylation, asymmetric hydrogenation, and cleavage/recovery of Oppolzer's sultam. This automated system allows for the auxiliary to be separated and fed back into the start of the process in real-time, achieving formal sub-stoichiometric use of the auxiliary.[2][11][13]

Pseudoephedrine Amide Auxiliaries

Q1: I am having difficulty with the complete hydrolysis of my pseudoephedrine amide. Are there robust methods available?

A1: Yes, both acidic and basic hydrolysis methods are well-established for the cleavage of pseudoephedrine amides to yield carboxylic acids.

  • Acidic Hydrolysis:

    • Conditions: Refluxing with strong aqueous acid (e.g., 9 N H₂SO₄ in dioxane) is effective.[14]

    • Considerations: This method is harsh and may not be suitable for acid-sensitive substrates.

  • Basic Hydrolysis:

    • Conditions: Heating with a strong base (e.g., tetrabutylammonium hydroxide (B78521) in t-BuOH/water or NaOH in water/methanol/t-BuOH) provides the carboxylate salt.[14]

    • Considerations: This is generally a milder alternative to acidic hydrolysis.

Q2: I need to convert my alkylated pseudoephedrine amide to an alcohol or ketone without isolating the carboxylic acid. What are the best procedures?

A2: Direct conversion to alcohols or ketones is highly efficient.

  • To Alcohols:

    • Method: Reduction with lithium amidotrihydroborate (LAB) is a high-yielding method that typically avoids epimerization.[14]

    • Yields: Generally in the range of 89-94%.[14]

  • To Ketones:

    • Method: Addition of an organolithium reagent (e.g., R-Li) to the pseudoephedrine amide, followed by aqueous workup, provides the ketone in a single step.

    • Yields: Typically high, around 95-98%.[14]

Q3: What is the most effective way to recover the pseudoephedrine auxiliary?

A3: Pseudoephedrine can be recovered in high yield from both acidic and basic hydrolysis workups using a simple acid-base extraction.

  • Procedure:

    • After the reaction, the mixture is worked up to separate the product.

    • The aqueous layer containing the protonated pseudoephedrine (after acidic hydrolysis) or the free base (after basification of the reaction mixture) is treated accordingly.

    • For recovery after acidic hydrolysis, the aqueous layer is basified, and the pseudoephedrine is extracted with an organic solvent.

    • The recovered auxiliary is often crystalline and can be purified by recrystallization. High recovery yields are typical.[15]

(+)-Neomenthol Ester Auxiliaries

Q1: My saponification reaction to cleave the (+)-neomenthyl ester is very slow and incomplete. How can I improve this?

A1: The steric bulk of the neomenthol (B8682525) group often hinders the approach of the nucleophile to the ester carbonyl, leading to slow reaction rates.

  • Troubleshooting:

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy.[16]

    • Change Solvent: Using a co-solvent like DMSO can improve solubility and increase the reaction rate.[16]

    • Use a Stronger Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a more potent nucleophile and can cleave hindered esters under milder conditions.[16]

Q2: Epimerization at the α-carbon is a significant problem during the basic hydrolysis of my (+)-neomenthyl ester. What are the best strategies to avoid this?

A2: Epimerization is a major concern with this auxiliary under basic conditions.

  • Troubleshooting:

    • Lower Reaction Temperature: Conduct the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[16]

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete.[16]

    • Switch to Reductive Cleavage: This is the most effective way to avoid epimerization. Using reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) reduces the ester to the primary alcohol, completely bypassing the formation of an enolate intermediate. The resulting alcohol can be re-oxidized to the carboxylic acid if needed.[16]

Q3: How can I effectively separate my product from the liberated (+)-neomenthol?

A3: The non-polar nature of (+)-neomenthol allows for efficient separation using an acid-base extraction.

  • Procedure:

    • After hydrolysis, ensure the reaction mixture is basic.

    • Extract the mixture with a non-polar solvent like hexanes or diethyl ether. The neutral (+)-neomenthol will move to the organic layer, while the deprotonated carboxylate product remains in the aqueous layer.[16]

    • Separate the layers, and then acidify the aqueous layer to protonate the carboxylic acid.

    • Extract the carboxylic acid product from the acidified aqueous layer with a solvent like ethyl acetate (B1210297).[16]

Quantitative Data Summary

The following tables summarize typical yields and selectivities for various chiral auxiliary removal and recovery methods. Note that specific results can be highly substrate-dependent.

Table 1: Comparison of Cleavage Methods for Evans Oxazolidinone Auxiliaries

Cleavage MethodProduct TypeTypical Yield (%)Stereochemical IntegrityReference
LiOH / H₂O₂Carboxylic Acid80-95Generally high, risk of epimerization[5][6]
LiBH₄Primary Alcohol>90Excellent, no epimerization[8]
LiAlH₄Primary Alcohol>90Excellent, no epimerization[8]
MeOMgBrMethyl Ester~85High
Ti(OⁱPr)₄ / BnOHBenzyl EsterHighHigh

Table 2: Cleavage and Recovery Data for Oppolzer's Sultam (Continuous Flow)

SubstrateProduct Yield (%)e.r.Crude Auxiliary Recovery (%)Purified Auxiliary Recovery (%)Reference
16795:57953[2][12]
27298:27154[2][12]
37193:77356[2][12]
46792:87248[2][12]

Table 3: Cleavage Methods for Pseudoephedrine Amides

Cleavage MethodProduct TypeTypical Yield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
9 N H₂SO₄ / Dioxane, refluxCarboxylic Acid89-99≥99% ee[14]
TBAOH / t-BuOH-H₂O, refluxCarboxylic Acid89-99≥99% ee[14]
LiNH₂BH₃ (LAB)Primary Alcohol89-94≥99% ee[14]
R-Li, then H₂O workupKetone95-98≥99% ee[14]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of Evans N-Acyl Oxazolidinone using LiOH/H₂O₂

Objective: To obtain the chiral carboxylic acid.

Materials:

  • N-acyl oxazolidinone substrate

  • Tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous H₂O₂ (4.0-8.0 equiv) to the stirred solution.

  • Add an aqueous solution of LiOH·H₂O (2.0-3.0 equiv) dropwise.

  • Stir the mixture vigorously at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at 0 °C by the slow addition of an aqueous solution of Na₂SO₃ (excess) to reduce the remaining peroxide.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Reductive Cleavage of Oppolzer's N-Acylsultam using LiAlH₄

Objective: To obtain the chiral primary alcohol.

Materials:

  • N-acylsultam substrate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Rochelle's salt (potassium sodium tartrate) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of the N-acylsultam (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously until a clear biphasic mixture is obtained.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol and recover the chiral sultam by flash column chromatography.

Protocol 3: Basic Hydrolysis of a Pseudoephedrine Amide

Objective: To obtain the chiral carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide substrate

  • tert-Butyl alcohol

  • Deionized water

  • Tetrabutylammonium hydroxide (TBAOH) (40 wt. % in H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the pseudoephedrine amide (1.0 equiv) in a 3:1 mixture of tert-butyl alcohol and water.

  • Add TBAOH (4.0 equiv) and heat the mixture to reflux (approx. 95 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the tert-butyl alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • The pseudoephedrine auxiliary can be recovered from the initial ether washes and the final aqueous layer after basification and extraction.

Visualization of Experimental Workflows

General Workflow for Hydrolytic Cleavage and Recovery

G cluster_cleavage Cleavage Step cluster_workup Workup & Separation cluster_products Isolation start Substrate (Product + Auxiliary) hydrolysis Hydrolysis (e.g., LiOH/H₂O₂ or TBAOH) start->hydrolysis quench Quench Reaction hydrolysis->quench Reaction Complete extraction1 Extraction 1 (Basic/Neutral) quench->extraction1 acidify Acidify Aqueous Layer extraction1->acidify Aqueous Layer basify Basify Aqueous Layer extraction1->basify Organic Layer (contains auxiliary if neutral) extraction2 Extraction 2 (Acidic) acidify->extraction2 product Chiral Product (Carboxylic Acid) extraction2->product Organic Layer extraction3 Extraction 3 (Basic) basify->extraction3 auxiliary Recovered Auxiliary extraction3->auxiliary Organic Layer

Caption: Workflow for hydrolytic cleavage and acid-base extraction recovery.

Workflow for Reductive Cleavage and Recovery

G cluster_cleavage Cleavage Step cluster_workup Workup & Purification cluster_products Isolation start Substrate (Product + Auxiliary) reduction Reduction (e.g., LiAlH₄ or LiBH₄) start->reduction quench Quench Reaction (e.g., Fieser Workup) reduction->quench Reaction Complete extraction Aqueous Workup & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography Crude Mixture product Chiral Product (Alcohol) chromatography->product Fraction 1 auxiliary Recovered Auxiliary chromatography->auxiliary Fraction 2

References

Optimizing solvent and temperature for reactions with (1R,2S)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent and temperature conditions in reactions utilizing (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary or ligand.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound is a versatile chiral auxiliary and ligand widely used in asymmetric synthesis. Its primary role is to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. It can be used to prepare chiral ligands for asymmetric catalysis or attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and potentially recovered.

Q2: How does the choice of solvent impact the enantioselectivity of reactions involving this compound?

A2: The solvent can have a profound effect on the enantioselectivity of a reaction. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can influence the conformation of the transition state, thereby affecting the stereochemical outcome. In some cases, a complete reversal of stereoselectivity can be observed by changing the solvent. For instance, in certain resolutions, changing the crystallization solvent can alter the stereochemistry of the deposited diastereomeric salts.

Q3: What is the typical temperature range for reactions using this compound, and how does temperature affect the outcome?

A3: The optimal temperature for a reaction using this compound is highly dependent on the specific transformation. Generally, lower temperatures are favored to enhance enantioselectivity by reducing the thermal energy of the system, which can lead to a greater energy difference between the diastereomeric transition states. However, lower temperatures also decrease the reaction rate. Therefore, a balance must be struck between achieving high enantioselectivity and a practical reaction time. Temperature screening is often a crucial step in optimizing these reactions.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Possible Causes and Solutions:

  • Suboptimal Solvent: The solvent may not be ideal for achieving high stereochemical control.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene (B28343), THF, dichloromethane, diethyl ether). Aprotic, non-coordinating solvents are often a good starting point.

  • Incorrect Temperature: The reaction temperature may be too high, leading to a loss of selectivity.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). A temperature screening study is highly recommended.

  • Presence of Moisture: Trace amounts of water can react with organometallic reagents and affect the chiral environment.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Reagents: Impurities in the starting materials or the chiral auxiliary can interfere with the reaction.

    • Solution: Use highly purified reagents and ensure the chiral auxiliary is of high enantiomeric purity.

  • Inappropriate Lewis Acid or Base: In reactions where additives are used, their nature and stoichiometry are critical.

    • Solution: Screen different Lewis acids or bases and optimize their concentration.

Issue 2: Poor Reaction Yield

Possible Causes and Solutions:

  • Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down or even halt the reaction.

    • Solution: Gradually increase the reaction temperature to find a balance between yield and enantioselectivity. Consider extending the reaction time at lower temperatures.

  • Incorrect Stoichiometry: The ratio of reactants, chiral auxiliary, and any catalysts may not be optimal.

    • Solution: Vary the stoichiometry of the reactants. In catalytic reactions, adjust the catalyst loading.

  • Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the degradation of sensitive compounds.

    • Solution: If the product or starting material is unstable, consider milder reaction conditions, shorter reaction times, or a different work-up procedure.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solution: Select a solvent in which all reactants are soluble. A solvent mixture can sometimes be effective.

Data Presentation

The following table summarizes the effect of different ligands derived from amino alcohols on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). This data illustrates how modifications to the chiral ligand structure can influence both yield and enantiomeric excess (ee).

EntryLigandSolventTemp (°C)Yield (%)ee (%)Configuration
1(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanolToluene08592R
2(1R,2S)-N-methyl-2-amino-1,2-diphenylethanolToluene07885R
3This compoundToluene06570R
4(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanolTHF08088R
5(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanolHexane09095R

Note: This data is representative and compiled from various sources in the literature. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Representative Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Ligand Derived from this compound:

  • Preparation of the Catalyst: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral ligand (e.g., (1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol) (0.02 mmol) in anhydrous toluene (2 mL). Cool the solution to 0 °C.

  • Addition of Diethylzinc: To the cooled solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the product (1-phenyl-1-propanol) by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Dissolve Chiral Ligand in Anhydrous Toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add Diethylzinc prep2->prep3 react1 Add Benzaldehyde prep3->react1 react2 Stir and Monitor by TLC react1->react2 workup1 Quench with Sat. NH4Cl react2->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Purify by Chromatography workup2->workup3 analysis Determine ee by Chiral HPLC/GC workup3->analysis

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Troubleshooting_Logic start Low Enantioselectivity? cause1 Suboptimal Solvent start->cause1 Check cause2 Incorrect Temperature start->cause2 Check cause3 Presence of Moisture start->cause3 Check solution1 Screen Solvents (Toluene, THF, CH2Cl2) cause1->solution1 Solution solution2 Lower Reaction Temperature (0 °C, -20 °C, -78 °C) cause2->solution2 Solution solution3 Use Anhydrous Conditions & Inert Atmosphere cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low enantioselectivity.

Technical Support Center: 2-Amino-1,2-diphenylethanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-amino-1,2-diphenylethanol (B1215729).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-amino-1,2-diphenylethanol?

A1: The degradation of 2-amino-1,2-diphenylethanol is primarily influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2][3][4] The molecule possesses a primary amine and a secondary alcohol, functional groups that are susceptible to various degradation pathways. The two phenyl groups can also be involved in photolytic degradation.

Q2: What are the expected degradation pathways for 2-amino-1,2-diphenylethanol under different stress conditions?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions combined with high temperatures might lead to minor degradation. However, significant hydrolytic degradation is not typically expected for this molecule.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to smaller fragments. The secondary alcohol can be oxidized to a ketone.[5][6][7][8]

  • Thermal Degradation: At elevated temperatures, dehydration (loss of water) from the alcohol group or deamination (loss of the amino group) could occur.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to the cleavage of bonds or reactions involving the phenyl rings.[9][10][11][12][13][14] This can result in a complex mixture of degradation products.[15][16][17][18]

Q3: How should I store 2-amino-1,2-diphenylethanol to ensure its stability?

A3: To minimize degradation, 2-amino-1,2-diphenylethanol should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to high temperatures and direct sunlight.

Q4: I am observing unexpected peaks in my HPLC analysis of a stressed sample. What could be the cause?

A4: Unexpected peaks are likely degradation products. The specific degradants will depend on the stress conditions applied (e.g., acid, base, peroxide, light, heat). It is also possible that some peaks are secondary degradation products, formed from the initial degradants.[4] To identify these, it is crucial to use a stability-indicating analytical method.[19][20][21][22]

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing and analysis of 2-amino-1,2-diphenylethanol.

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH. The amino group in 2-amino-1,2-diphenylethanol is basic. An unsuitable mobile phase pH can lead to interactions with the stationary phase, causing peak tailing or shifting retention times.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. A pH of 2-3 or 7-8 is often a good starting point for compounds with amino groups. Using a buffer is highly recommended to maintain a stable pH.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.[23]

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column Contamination or Degradation. Accumulation of impurities or degradation of the stationary phase can affect chromatographic performance.[24][25]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Possible Cause 4: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[26]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 2: No Degradation Observed After Forced Degradation Studies
  • Possible Cause 1: Stress Conditions are too Mild. The compound may be more stable than anticipated.

    • Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. The goal is to achieve 5-20% degradation.[1][2]

  • Possible Cause 2: Inappropriate Stressor. The molecule might be resistant to the specific stressor applied.

    • Solution: Ensure a variety of stressors are used as per ICH guidelines (acid, base, oxidation, heat, light) to probe different degradation pathways.[3]

Issue 3: Excessive Degradation (>20%) Observed
  • Possible Cause 1: Stress Conditions are too Harsh. This can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product.[4]

    • Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[7]

Quantitative Data Summary

The following tables provide hypothetical quantitative data that could be generated during forced degradation studies. The actual values will depend on the specific experimental conditions.

Table 1: Summary of Forced Degradation Results for 2-amino-1,2-diphenylethanol

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours80~5%1
Base Hydrolysis0.1 M NaOH24 hours80~8%2
Oxidation3% H₂O₂8 hours25~15%3
ThermalSolid State48 hours105~10%2
PhotolyticICH Q1B Option 21.2 million lux hours25~18%>4

Experimental Protocols

The following are detailed methodologies for key experiments in the stability and degradation analysis of 2-amino-1,2-diphenylethanol.

Protocol 1: Forced Degradation Study

This protocol is based on ICH guidelines Q1A(R2).[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-amino-1,2-diphenylethanol in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][12][13][14]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase. Dissolve the solid sample in the mobile phase to the same concentration.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation A 2-Amino-1,2-diphenylethanol B Minor Degradation Products A->B Acid/Base, Heat C 2-Amino-1,2-diphenylethanol D Ketone Derivative C->D H₂O₂ E Imine/Oxime Derivatives C->E H₂O₂ F Further Oxidation Products E->F G 2-Amino-1,2-diphenylethanol H Dehydration Product G->H Heat I Deamination Product G->I Heat J 2-Amino-1,2-diphenylethanol K Radical Intermediates J->K UV Light L Complex Mixture of Degradation Products K->L

Caption: Potential degradation pathways of 2-amino-1,2-diphenylethanol.

G cluster_stress Apply Stress Conditions start Start: Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂, 25°C) start->oxidation thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (for Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute to 0.1 mg/mL with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end End: Evaluate Data analyze->end

Caption: Experimental workflow for forced degradation studies.

G cluster_causes Potential Causes cluster_solutions Solutions troubleshoot Problem Observed in HPLC Poor Peak Shape Shifting Retention No Degradation Excessive Degradation cause1 Inappropriate Mobile Phase pH troubleshoot:c1->cause1 troubleshoot:c2->cause1 cause2 Column Overload/Contamination troubleshoot:c1->cause2 troubleshoot:c2->cause2 cause3 Mild Stress Conditions troubleshoot:c3->cause3 cause4 Harsh Stress Conditions troubleshoot:c4->cause4 solution1 Adjust pH / Use Buffer cause1->solution1 solution2 Dilute Sample / Clean Column cause2->solution2 solution3 Increase Stressor Severity cause3->solution3 solution4 Decrease Stressor Severity cause4->solution4

Caption: Troubleshooting logic for common HPLC issues.

References

Common pitfalls in the application of non-natural chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of non-natural chiral auxiliaries in asymmetric synthesis. This guide provides answers to frequently asked questions and detailed troubleshooting for common pitfalls encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are non-natural chiral auxiliaries and why are they used?

A non-natural chiral auxiliary is a stereogenic molecule, not readily found in nature, that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1][2] Key advantages over natural auxiliaries include:

  • Design Flexibility: Their structures can be freely designed and modified to optimize a specific transformation, which can be a limitation for auxiliaries derived from natural products.[3]

  • Availability of Both Enantiomers: Non-natural synthesis allows for the convenient preparation of both enantiomers of the auxiliary, enabling the synthesis of either enantiomer of the target product.[3]

Q2: How do I choose the right non-natural chiral auxiliary for my reaction?

Selecting the optimal auxiliary depends on several factors:

  • Reaction Type: Different auxiliaries are designed to provide high stereocontrol for specific reactions (e.g., aldol (B89426) additions, alkylations, Diels-Alder reactions). For example, Evans' oxazolidinone auxiliaries are highly effective for asymmetric aldol reactions and alkylations.[1][4]

  • Substrate Compatibility: The functional groups on your substrate must be compatible with the conditions required for attaching and cleaving the auxiliary.[5]

  • Cleavage Conditions: The auxiliary must be removable under conditions that do not damage the product or cause racemization of the newly formed stereocenter.[5]

  • Mechanism of Stereocontrol: Understanding how an auxiliary induces stereoselectivity (e.g., through chelation control or steric hindrance) is crucial for predicting its effectiveness in a new system.[5][6]

Q3: What are the most common reasons for failure when using a chiral auxiliary?

The most frequent issues include low diastereoselectivity, difficulty in removing the auxiliary, and poor recovery of the auxiliary for reuse.[5] Low reaction yields can also be a problem, often stemming from reagent instability or incomplete reactions.[6]

Q4: Can the chiral auxiliary be recovered and reused?

Yes, a key feature of a good chiral auxiliary is that it can be recovered in high yield after cleavage and reused, which is important for the cost-effectiveness of a synthesis.[1][7] However, inefficient recovery can be a pitfall if the auxiliary degrades during the cleavage step or is difficult to separate from the product.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What went wrong and how can I fix it?

A: Low diastereoselectivity is a common pitfall and can be caused by several factors. The key is to enforce a more rigid and ordered transition state for the reaction.

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution(s)
Insufficient Chelation The transition state is not rigid enough to effectively block one face of the prochiral center. This is common in reactions involving enolates.[6]Change the Lewis Acid/Metal: Switch to a different metal counterion (e.g., from Li⁺ to Ti⁴⁺, Zn²⁺, or B³⁺) to alter coordination and rigidity.[6] Use Additives: A Lewis acid additive can help enforce a more defined chelated structure.[6]
High Reaction Temperature At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to a loss of selectivity.[6]Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C or colder). This often significantly enhances selectivity.[6][8]
Steric Mismatch The steric bulk of the substrate, reagent, or the auxiliary itself is not optimal for directing the reaction.Modify the Auxiliary: If possible, switch to an auxiliary with larger or smaller steric groups.[6] Modify the Reagent: Use a bulkier or less bulky nucleophile/electrophile to better match the auxiliary's steric environment.[6]
Incorrect Enolate Geometry For reactions like aldol additions, the geometry (E/Z) of the enolate is critical for the stereochemical outcome, as predicted by the Zimmerman-Traxler model.[9]Change the Base/Solvent: The choice of base (e.g., LDA vs. NaHMDS) and solvent (e.g., THF vs. ether) can influence enolate geometry.
Issue 2: Difficulty with Auxiliary Cleavage

Q: I am struggling to remove the chiral auxiliary, or the cleavage conditions are decomposing my product. What should I do?

A: The cleavage step is critical. Conditions must be robust enough to remove the auxiliary but mild enough to avoid product degradation or racemization.[5]

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution(s)
Harsh Cleavage Conditions Standard cleavage methods (e.g., strong acid/base hydrolysis, aggressive oxidation/reduction) may be incompatible with sensitive functional groups in the product.Screen Milder Reagents: Explore alternative, milder cleavage methods. For example, for Evans' oxazolidinones, lithium hydroperoxide (LiOOH) is a very mild and effective nucleophile for hydrolysis.[10][11] Enzymatic Cleavage: In some cases, specific enzymes can cleave amide or ester linkages under very mild conditions.
Product Racemization The newly formed stereocenter is labile (e.g., acidic or basic conditions can cause epimerization).[5]Use Neutral or Buffered Conditions: If possible, adjust the pH of the cleavage reaction to be closer to neutral. Shorten Exposure Time: Ensure the product is not exposed to the cleavage conditions for longer than necessary by carefully monitoring the reaction.[5]
Steric Hindrance The cleavage site is sterically hindered, preventing the reagent from accessing it efficiently.Use a Smaller Reagent: Switch to a sterically less demanding cleavage reagent. Increase Temperature: Cautiously increase the reaction temperature, but monitor for product degradation.
Issue 3: Low Chemical Yield or Inconsistent Results

Q: My reaction yield is low, or my results are not reproducible. What are the likely causes?

A: Low yields and poor reproducibility often point to issues with reagents, reaction setup, or side reactions.

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solution(s)
Moisture Contamination Many reactions involving chiral auxiliaries use organometallic reagents (e.g., LDA, Grignards) that are extremely sensitive to moisture.[6]Rigorous Anhydrous Technique: Thoroughly dry all glassware (oven or flame-drying). Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (N₂ or Ar).[6]
Reagent Decomposition The organometallic reagents or the product itself may be unstable at the reaction or workup temperature.[6]Check Reagent Quality: Titrate organometallic reagents before use to determine their exact concentration. Use Milder Workup: Employ a gentler quenching and workup procedure to avoid product decomposition.[6]
Poor Solubility The substrate or reagents may not be fully soluble at the low temperatures required for high selectivity.[6]Use a Co-solvent: Add a co-solvent (e.g., HMPA, DMPU, if compatible) to improve solubility.[6] Ensure Vigorous Stirring: Maintain efficient stirring to keep all components in suspension.[6]

Experimental Protocols

General Protocol: Asymmetric Alkylation using a Non-Natural Oxazolidinone Auxiliary

This protocol provides a generalized methodology for the diastereoselective alkylation of a carboxylic acid derivative.

  • Auxiliary Attachment:

    • Activate the carboxylic acid substrate (e.g., convert to the acid chloride using oxalyl chloride or thionyl chloride).

    • In a separate flask under an inert atmosphere, dissolve the deprotonated non-natural chiral oxazolidinone (prepared by treating with a base like n-BuLi in THF at -78 °C) in anhydrous THF.

    • Slowly add the activated carboxylic acid to the auxiliary solution at -78 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction using a standard aqueous quench and extract the N-acylated oxazolidinone product. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acylated oxazolidinone in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.[6]

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) to form the corresponding enolate. Stir for 30-60 minutes at -78 °C.[6]

    • Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise to the enolate solution.[6]

    • Stir the reaction at -78 °C for several hours, monitoring by TLC until the starting material is consumed.[6]

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Workup and Auxiliary Cleavage:

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude alkylated product in a THF/water mixture. Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide (B78521) (LiOH).

    • Stir until the cleavage is complete (TLC). This step hydrolyzes the amide bond, releasing the alkylated carboxylic acid and the recoverable auxiliary.

    • Separate the product from the auxiliary using extraction or chromatography. The recovered auxiliary can be purified and reused.

Visualizations

G start Start: Achiral Substrate attach Step 1: Attach Chiral Auxiliary start->attach chiral_substrate Chiral Substrate-Auxiliary Adduct attach->chiral_substrate reaction Step 2: Diastereoselective Reaction chiral_substrate->reaction diastereomers Diastereomeric Product reaction->diastereomers cleave Step 3: Cleave Auxiliary diastereomers->cleave product Final Enantiopure Product cleave->product recycle Recover & Recycle Auxiliary cleave->recycle

References

Technical Support Center: Enhancing Enantiomeric Excess in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stereoselective reactions to achieve high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other in a mixture. It is calculated as the absolute difference between the mole fractions of the two enantiomers. In drug development, the chirality of a molecule can significantly impact its pharmacological activity. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, achieving high enantiomeric excess is critical for the safety and efficacy of chiral drugs.

Q2: How is enantiomeric excess experimentally determined?

Enantiomeric excess is most commonly determined using chiral chromatography, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or supercritical fluid chromatography (SFC) with a chiral stationary phase.[1] These methods separate the enantiomers, and the ratio of their peak areas allows for the calculation of ee. Other methods include nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, which measures the optical rotation of a sample.

Q3: What are the primary factors that influence enantiomeric excess in a reaction?

Several factors can significantly influence the enantioselectivity of a reaction:

  • Chiral Catalyst/Ligand: The structure and chirality of the catalyst are often the most critical factors.[2]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity.[3][4]

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can affect the stability of the diastereomeric transition states.[5][6][7]

  • Substrate and Reagent Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the aggregation state of the catalyst.

  • Additives: The presence of additives, such as Lewis acids or bases, can modify the catalyst's activity and selectivity.

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses common issues encountered during stereoselective reactions that result in low enantiomeric excess.

Problem 1: My enantiomeric excess is lower than expected or reported in the literature.

  • Possible Cause 1: Inaccurate Analytical Method.

    • Troubleshooting Step: Before optimizing the reaction, validate your analytical method. Prepare a racemic sample of your product and analyze it using your chiral chromatography method (HPLC, GC, or SFC).

    • Expected Result: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.[1]

    • Solution: If the peaks are not well-resolved, your analytical method requires optimization. Adjust the mobile phase, column temperature, or flow rate.

  • Possible Cause 2: Impurities in Starting Materials.

    • Troubleshooting Step: Verify the purity of your substrate, reagents, and catalyst.

    • Explanation: Impurities can act as catalyst poisons, binding to the catalyst and deactivating it. They might also promote a non-selective background reaction, leading to the formation of a racemic product.[1]

    • Solution: Purify starting materials through techniques like distillation, recrystallization, or chromatography. Ensure proper handling and storage of high-quality catalysts.[1]

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Troubleshooting Step: Investigate the effect of temperature on your reaction.

    • Explanation: Generally, lower reaction temperatures lead to higher enantioselectivity due to the larger difference in activation energies between the diastereomeric transition states.[3][4][8] However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[9]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.

Problem 2: The enantiomeric excess of my reaction is inconsistent between batches.

  • Possible Cause 1: Solvent Effects.

    • Troubleshooting Step: Evaluate the impact of different solvents and ensure the use of high-purity, dry solvents for every reaction.

    • Explanation: The choice of solvent can dramatically affect enantioselectivity by stabilizing or destabilizing the transition states.[6] In some cases, ee has been found to be inversely proportional to the dielectric constant of the solvent.[5] Even trace amounts of water or other impurities in the solvent can have a significant impact.

    • Solution: Conduct a solvent screening experiment using a range of solvents with varying polarities and coordinating abilities. Always use freshly distilled or anhydrous grade solvents.

  • Possible Cause 2: Catalyst Loading and Activity.

    • Troubleshooting Step: Precisely control the catalyst loading and consider catalyst deactivation.

    • Explanation: Variations in the amount of catalyst can lead to inconsistent results. The catalyst may also deactivate over the course of the reaction.

    • Solution: Carefully weigh the catalyst in a controlled environment (e.g., a glovebox for air-sensitive catalysts). Investigate the effect of varying the catalyst loading to find the optimal concentration.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following tables illustrate how modifying reaction conditions can affect the outcome of a stereoselective reaction.

Table 1: Effect of Temperature on Enantiomeric Excess in a Diels-Alder Reaction [3]

EntryCatalystTemperature (°C)endo:exo Ratio
1NbCl₅2595:5
2NbCl₅098:2
3NbCl₅-78>99:1

Table 2: Effect of Solvent on Enantiomeric Excess in an Asymmetric Aldol Reaction [10]

EntrySolvent System (DMSO:H₂O)Yield (%)anti:syn Ratioee (%)
1HexaneLow--
2TolueneLow--
3AcetonitrileLow--
4TetrahydrofuranLow--
5DMSO:H₂O (8:2)9291:985

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

  • Set up multiple identical reactions in parallel.

  • Prepare a stock solution of the substrate and catalyst to ensure consistent concentrations across all reactions.

  • Place each reaction vessel in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Initiate the reactions by adding the final reagent.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Once the reactions are complete, quench them appropriately.

  • Isolate the product and determine the enantiomeric excess for each reaction temperature using chiral chromatography.

Protocol 2: General Procedure for Solvent Screening

  • Select a range of anhydrous solvents with varying properties (e.g., polarity, coordinating ability), such as toluene, dichloromethane, tetrahydrofuran, diethyl ether, and ethyl acetate.

  • In separate, dry reaction vessels, dissolve the substrate and catalyst in each of the chosen solvents.

  • Ensure all reactions are performed at the same temperature.

  • Initiate the reactions and monitor their progress.

  • After completion, work up the reactions and isolate the products.

  • Analyze the enantiomeric excess for each solvent using a validated chiral chromatography method.[11]

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (1R,2S)-2-Amino-1,2-diphenylethanol Derivatives vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical determinant of stereochemical control. For researchers, scientists, and drug development professionals, an ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce high levels of stereoselectivity. This guide provides a detailed comparison between the well-established chiral auxiliary, pseudoephedrine, and derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, specifically focusing on (1R,2R)- and (1S,2S)-2-methylamino-1,2-diphenylethanol, commonly known as pseudoephenamine.

Introduction to the Chiral Auxiliaries

Pseudoephedrine , a naturally occurring alkaloid, has been a cornerstone in asymmetric alkylation for decades. Its utility was significantly advanced by the work of Andrew G. Myers and his team, who developed highly diastereoselective alkylation protocols for amides derived from pseudoephedrine.[1] Both enantiomers of pseudoephedrine are accessible and relatively inexpensive, contributing to their widespread use.[2] However, its application is not without challenges, as pseudoephedrine is a regulated substance due to its potential use in the illicit synthesis of methamphetamine.[3]

This compound and its derivatives have emerged as powerful alternatives. In particular, its N-methylated form, pseudoephenamine , has been shown to be a highly effective chiral auxiliary, often surpassing pseudoephedrine in performance.[3][4] A significant advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine.[3] Amides derived from pseudoephenamine also tend to be highly crystalline, which facilitates purification by recrystallization.[3]

Mechanism of Stereocontrol

The stereochemical outcome in asymmetric alkylations using both pseudoephedrine and pseudoephenamine amides is dictated by the formation of a rigid chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride.[1][5] The chiral auxiliary's stereocenters direct the approach of the electrophile to one face of the enolate.

In the case of pseudoephedrine, the conformation of the lithium enolate is believed to be organized by chelation between the enolate oxygen, the amide nitrogen, and the lithium cation, which is also coordinated to the oxygen of the hydroxyl group. This rigid structure effectively blocks one face of the enolate, leading to high diastereoselectivity in the alkylation step.[5] A similar mechanism is proposed for pseudoephenamine, where the phenyl groups likely contribute to the steric hindrance that directs the electrophile.

G General Mechanism of Asymmetric Alkylation with Chiral Auxiliaries cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid Derivative C Chiral Amide A->C B Chiral Auxiliary ((1R,2S)-ADPE Derivative or Pseudoephedrine) B->C D Chiral Amide F Chelated (Z)-Enolate D->F E Base (e.g., LDA), LiCl E->F H Alkylated Chiral Amide (New Stereocenter Formed) F->H G Electrophile (R-X) G->H I Alkylated Chiral Amide K Enantiomerically Enriched Product (Acid, Alcohol, Ketone, etc.) I->K L Recovered Chiral Auxiliary I->L J Cleavage Conditions (e.g., Acid/Base Hydrolysis, Reduction) J->K G Myers Asymmetric Alkylation Workflow A Pseudoephedrine Amide B 1. LDA, LiCl, THF, -78 °C 2. R-X A->B Deprotonation C Alkylated Pseudoephedrine Amide B->C Alkylation D Hydrolysis or Reduction C->D Cleavage E Enantiomerically Enriched Product D->E

References

A Comparative Guide to the Efficacy of (1R,2S)-2-Amino-1,2-diphenylethanol Derivatives and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. This guide provides an objective comparison of the performance of chiral auxiliaries derived from (1R,2S)-2-amino-1,2-diphenylethanol, most notably pseudoephedrine amides, and the widely utilized Evans oxazolidinone auxiliaries. This comparison is supported by experimental data from seminal literature, focusing on key reactions such as alkylations and aldol (B89426) additions.

Principles of Chiral Induction

Both Evans auxiliaries and those derived from this compound operate by temporarily introducing a chiral scaffold to a prochiral substrate. This scaffold sterically directs the approach of a reagent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

This compound and its N-methylated derivative, pseudoephedrine, are inexpensive and readily available chiral building blocks. When converted to amides, they serve as effective chiral auxiliaries. The stereochemical outcome of reactions involving pseudoephedrine amides is dictated by a chelated intermediate where the lithium cation is coordinated by the amide oxygen and the hydroxyl group, effectively blocking one face of the enolate.[1]

Evans auxiliaries, typically oxazolidinones derived from chiral amino acids like valine or phenylalanine, also form rigid chelated enolates.[2][3] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite side.[2]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Both auxiliary classes have demonstrated exceptional efficacy in this transformation.

Auxiliary SystemElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Pseudoephedrine Amide Benzyl (B1604629) bromide≥99% d.e.91[4]
n-Butyl iodide98% d.e.92[4]
Allyl bromide96% d.e.93[4]
Evans Oxazolidinone Allyl iodide98:2 d.r.61-77[5]
Benzyl bromide>99:1 d.r.95[4]
Methyl iodide99:1 d.r.94[4]

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating two new stereocenters. Both auxiliary systems provide high levels of stereocontrol, typically favoring the syn-aldol product.

Auxiliary SystemAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Pseudoephedrine Amide Isobutyraldehyde>95:5 d.r.85[4]
Benzaldehyde>95:5 d.r.89[4]
Evans Oxazolidinone Isobutyraldehyde>99:1 d.r.80-90[6]
Propionaldehyde>99:1 d.r.85-95[6]

Experimental Protocols

Asymmetric Alkylation using a Pseudoephedrine Amide (Myers Protocol)

This protocol is adapted from the work of Myers, A. G., et al.[4]

1. Formation of the Lithium Enolate: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in tetrahydrofuran (B95107) (THF) is cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise, and the resulting solution is stirred for a period at low temperature before being warmed to 0 °C.

2. Alkylation: The enolate solution is re-cooled to -78 °C, and the alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added. The reaction is allowed to proceed at this temperature until completion.

3. Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. After extraction and concentration, the crude product can be purified by chromatography. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid.

Asymmetric Aldol Reaction using an Evans Auxiliary (Evans Protocol)

This protocol is a general representation based on the original work by Evans, D. A., et al.[2]

1. Formation of the Boron Enolate: The N-acyloxazolidinone (1.0 equiv) is dissolved in dichloromethane (B109758) (CH2Cl2) and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by the dropwise addition of a tertiary amine base such as triethylamine (B128534) or diisopropylethylamine (1.2 equiv). The mixture is stirred to form the Z-enolate.

2. Aldol Addition: The aldehyde (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

3. Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer and the product is extracted. The crude aldol adduct can be purified by chromatography. The auxiliary is typically removed by treatment with lithium hydroperoxide (LiOOH) or other nucleophilic reagents.

Visualizing the Mechanisms

Chiral_Induction_Mechanisms cluster_Pseudoephedrine Pseudoephedrine Amide Alkylation cluster_Evans Evans Auxiliary Aldol Reaction PA_Start Pseudoephedrine Amide PA_Enolate Chelated (Z)-Enolate PA_Start->PA_Enolate LDA, LiCl PA_Intermediate Alkylation Transition State PA_Enolate->PA_Intermediate R-X PA_Product Alkylated Amide PA_Intermediate->PA_Product EA_Start N-Acyl Oxazolidinone EA_Enolate Boron (Z)-Enolate EA_Start->EA_Enolate Bu2BOTf, Base EA_Intermediate Zimmerman-Traxler Transition State EA_Enolate->EA_Intermediate R'CHO EA_Product Syn-Aldol Adduct EA_Intermediate->EA_Product Experimental_Workflow cluster_Auxiliary_Reaction General Asymmetric Reaction Workflow Start Start: Prochiral Substrate & Chiral Auxiliary Acylation Acylation: Couple Substrate and Auxiliary Start->Acylation Enolization Enolization: Base/Lewis Acid Acylation->Enolization Reaction Stereoselective Reaction: Alkylation or Aldol Addition Enolization->Reaction Workup Work-up & Purification Reaction->Workup Cleavage Auxiliary Cleavage Workup->Cleavage FinalProduct Final Product: Enantioenriched Compound Cleavage->FinalProduct

References

A Researcher's Guide to Analytical Techniques for Determining Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and other chemical entities. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of the principal analytical techniques used to determine enantiomeric purity, supported by experimental data and detailed methodologies.

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. The most commonly employed methods rely on creating a chiral environment to differentiate between enantiomers, either through separation or spectroscopic interaction.

Comparative Performance of Analytical Techniques

The following table summarizes the key performance characteristics of the major analytical techniques for determining enantiomeric purity. The values presented are typical and can vary depending on the specific analyte, instrumentation, and experimental conditions.

TechniquePrincipleTypical Resolution (Rs)Typical Accuracy (% Recovery)Typical Precision (%RSD)Limit of Quantitation (LOQ)SpeedThroughputCost (Instrument)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase (CSP) leading to separation.[1]> 1.5 for baseline separation[2]98.0% - 102.0%[3]< 5% (major enantiomer), < 15% (impurity at LOQ)[3]0.05 - 0.1%[4]ModerateHighModerate to High
Chiral Gas Chromatography (GC) Separation based on differential partitioning with a chiral stationary phase in a capillary column.High (Rs > 2)[2]95% - 105%< 5%ng/mL to pg/mL rangeFastHighModerate
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.Often superior or complementary to HPLC[2]Comparable to HPLCComparable to HPLCComparable to HPLCFastHighHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[5]Not a separation technique; resolution of signals is key.95% - 105%< 5%~1%FastModerateHigh
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[6]High95% - 105%< 5%µM to nM rangeFastHighModerate
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.[7]Not a separation technique.Highly dependent on sample purity and concentration.Variablemg/mL rangeVery FastHighLow to Moderate
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.[8]Not a separation technique.Can be highly accurate with calibration.Goodµg/mL to ng/mL rangeFastHighModerate to High
Mass Spectrometry (MS) Chiral recognition through the formation of diastereomeric complexes and their differential behavior in the mass spectrometer.[9]Not a direct separation technique; relies on differential fragmentation or mobility.Good with appropriate methodology.GoodCan be very low (sub-ng/mL)Very FastHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as general guidelines and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is considered the gold standard for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, accuracy, and robustness.[1][10]

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[1] These interactions lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times.[11] The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.[1]

Typical Experimental Protocol for Warfarin (B611796) Enantiomers:

  • Sample Preparation:

    • Prepare a stock solution of racemic warfarin at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample to be analyzed at a similar concentration in the mobile phase.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, is often effective. For warfarin, a teicoplanin-based CSP can be used.

    • Mobile Phase: 100% Methanol.[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection: UV at 220 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-warfarin enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[12]

Principle: In the presence of a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA), enantiomers are converted into diastereomeric species that exhibit distinct signals in the NMR spectrum.[5] The ratio of the integrated areas of these signals corresponds to the enantiomeric ratio.

Typical Experimental Protocol using a Chiral Solvating Agent (CSA):

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the analyte (e.g., a chiral amine, approximately 0.0125–0.2 mmol) and the chosen chiral solvating agent (e.g., (S)-BINOL, 0.0125–0.1 mmol) in a suitable deuterated solvent (e.g., chloroform-d, 0.6 mL).[13]

    • Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[13]

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the sample at a constant temperature (e.g., 25°C).[13]

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation into two distinct peaks (diastereotopic signals) due to the interaction with the CSA.

    • Carefully integrate the areas of these two resolved signals.

    • The ratio of the integrals directly reflects the ratio of the two enantiomers in the sample.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume and offers rapid analysis times.[14][15]

Principle: Enantiomers are separated based on their different mobilities in an electric field when they form transient diastereomeric complexes with a chiral selector added to the background electrolyte (BGE).[6]

Typical Experimental Protocol for a Basic Chiral Analyte:

  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE) solution. A common BGE for basic compounds is a low pH buffer (e.g., 25 mM phosphate (B84403) buffer, pH 2.5).

    • Add a chiral selector to the BGE. Neutral or charged cyclodextrins are frequently used. The concentration of the selector needs to be optimized.

    • Dissolve the sample in the BGE or a compatible solvent.

  • CE System and Conditions:

    • CE System: A standard CE instrument with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation Voltage: Typically 15-30 kV.

    • Temperature: Controlled temperature, often around 25°C.

    • Detection: On-column UV detection at a suitable wavelength.

  • Data Analysis:

    • The two enantiomers will appear as separate peaks in the electropherogram.

    • The enantiomeric ratio is determined from the corrected peak areas.

Polarimetry

Polarimetry is a traditional and rapid method for assessing the enantiomeric purity of a bulk sample.[5]

Principle: Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are proportional to the concentration of the enantiomers and their specific rotation.[16] The enantiomeric excess can be determined by comparing the observed optical rotation of the sample to the known specific rotation of the pure enantiomer.

Typical Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately prepare a solution of the enantiomerically pure standard at a known concentration (e.g., 1.0 g/100 mL) in a suitable solvent.[5]

    • Prepare a solution of the sample to be analyzed at the same concentration as the standard.[5]

  • Measurement:

    • Calibrate the polarimeter with a blank (solvent-filled cell).

    • Measure the optical rotation of the standard solution ([α]max).

    • Rinse the cell and measure the optical rotation of the sample solution ([α]obs).

  • Data Analysis:

    • Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful chiroptical technique that can be used for the determination of enantiomeric ratios, sometimes without the need for physical separation.[8]

Principle: Chiral molecules absorb left and right circularly polarized light differently.[8] This differential absorption, known as the CD effect, is unique for each enantiomer (equal in magnitude but opposite in sign). The measured CD signal of a mixture is a linear combination of the signals of the individual enantiomers, allowing for the determination of their ratio.

Typical Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the racemic mixture and the sample of unknown enantiomeric excess in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be optimized to give a good signal-to-noise ratio.

  • CD Spectrometer and Measurement:

    • Use a CD spectrometer to record the CD spectrum (ellipticity or differential absorbance vs. wavelength) of the sample.

    • The wavelength range should cover the electronic transitions of the chromophores in the molecule.

  • Data Analysis:

    • The enantiomeric excess can be determined by comparing the intensity of a specific CD band of the sample to that of the pure enantiomer or by using calibration curves prepared from mixtures of known enantiomeric composition.[17] For mixtures, the g-factor (ratio of CD to UV absorbance) can be used to determine enantiomeric purity.[18]

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for determining enantiomeric purity and a decision-making process for selecting an appropriate analytical technique.

G General Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Reporting Sample Sample of Chiral Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Racemic or Enantiopure Standard Standard->Dissolution Technique Choice of Analytical Technique (HPLC, NMR, CE, etc.) Dissolution->Technique Instrument Instrumental Analysis Technique->Instrument DataAcquisition Data Acquisition (Chromatogram, Spectrum, etc.) Instrument->DataAcquisition Integration Peak Integration / Signal Quantification DataAcquisition->Integration Calculation Calculation of Enantiomeric Ratio / % ee Integration->Calculation Report Final Report Calculation->Report

General workflow for enantiomeric purity analysis.

G Decision Tree for Technique Selection Start Start: Need to determine enantiomeric purity Separation Is physical separation of enantiomers required? Start->Separation HighAccuracy Is high accuracy and validation for regulatory submission critical? Separation->HighAccuracy Yes RapidScreening Is rapid screening or high-throughput analysis the priority? Separation->RapidScreening No Volatile Is the analyte volatile and thermally stable? HighAccuracy->Volatile CE Capillary Electrophoresis HighAccuracy->CE Small sample volume NMR NMR Spectroscopy RapidScreening->NMR No derivatization needed Polarimetry Polarimetry / CD Spectroscopy RapidScreening->Polarimetry Bulk property is sufficient ChiralHPLC Chiral HPLC / SFC Volatile->ChiralHPLC No ChiralGC Chiral GC Volatile->ChiralGC Yes

Decision tree for selecting an analytical technique.

Conclusion

The determination of enantiomeric purity is a multifaceted analytical challenge that requires careful consideration of the available techniques. Chiral chromatography, particularly HPLC, remains the benchmark for its accuracy, precision, and robustness, making it indispensable for regulatory submissions. However, spectroscopic methods like NMR and chiroptical techniques such as CD and polarimetry offer rapid and valuable alternatives, especially for high-throughput screening and in-process controls. Capillary electrophoresis provides a high-efficiency separation method for small sample volumes.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of their products, ultimately contributing to the development of safer and more effective chiral drugs and chemicals.

References

Performance comparison of acidic resolving agents in diastereomeric salt resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Diastereomeric salt resolution remains a widely employed, scalable, and cost-effective method for achieving this separation. The success of this technique hinges on the judicious selection of a resolving agent that forms diastereomeric salts with significantly different solubilities, thereby enabling their separation by fractional crystallization.

This guide provides a comprehensive comparison of the performance of common acidic resolving agents used for the resolution of racemic bases. The data presented herein is collated from various scientific sources to offer a comparative overview and is supported by detailed experimental protocols.

Performance Comparison of Acidic Resolving Agents

The choice of an acidic resolving agent is often empirical and depends on the specific racemic base to be resolved. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a substantial difference in solubility, leading to high yield and enantiomeric excess (ee) of the desired enantiomer.[1]

This section provides a comparative overview of commonly used acidic resolving agents for the resolution of amines. The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (e.g., solvent, temperature, stoichiometry).[1]

Table 1: Performance Data for the Resolution of Racemic 1-Phenylethylamine (B125046)

Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
(+)-Tartaric AcidMethanol (B129727)High (qualitative)>95% (after recrystallization)[2][3]
D(-)-Mandelic AcidWater80-90%>95% (typically 98-99%)[4]
(-)-Camphorsulfonic AcidAcetone70% (for a diethanolamine)>99% (for a diethanolamine)Not available for 1-phenylethylamine

Table 2: Performance Data for the Resolution of Racemic Amphetamine and Methamphetamine

Racemic AmineResolving AgentSolventYield of Resolved AmineEnantiomeric Excess (ee) of Resolved AmineReference
Amphetamined-Tartaric AcidMethanolNot specifiedNot specified[5][6]
Methamphetamine(R,R)-Tartaric AcidAqueousHigh (qualitative)95%[7]
N-MethylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acidSupercritical CO₂42%82%[8]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures. Below are representative protocols for the diastereomeric salt resolution of racemic amines using common acidic resolving agents.

Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol is a widely used example of diastereomeric salt resolution.[2]

Materials:

  • Racemic (±)-1-phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-phenylethylamine in methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.[2][3]

    • Add the amine solution to the tartaric acid solution and mix well.[3]

  • Crystallization:

    • Heat the combined solution to near boiling, then cool in an ice bath to induce crystallization of the diastereomeric salts.[3] The salt of the (S)-amine with (R,R)-tartaric acid is less soluble in methanol and will preferentially crystallize.[2]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add 50% aqueous NaOH solution until the solution is basic to liberate the free amine.[2]

    • Extract the liberated amine with diethyl ether.

    • Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethylamine.[2]

Resolution of (±)-1-Phenylethylamine with D(-)-Mandelic Acid

This method provides an alternative to tartaric acid for the resolution of 1-phenylethylamine.[4]

Materials:

  • Racemic (±)-1-phenylethylamine

  • D(-)-Mandelic acid

  • Water

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Toluene

Procedure:

  • Salt Formation and Crystallization:

    • Add the racemic mixture of 1-phenylethylamine to a solution of D(-)-mandelic acid in water.

    • The optically pure D(+)-alpha-PEA mandelate (B1228975) salt will form and crystallize out of the solution.[4]

  • Isolation of the Diastereomeric Salt:

    • Isolate the crystals by filtration and wash with water.[4]

  • Liberation of the Enantiomerically Pure Amine:

    • Treat the isolated salt with an aqueous NaOH solution to break the salt and liberate the free amine.[4]

    • Extract the D(+)-1-phenylethylamine with toluene.

    • The final product can be recovered by vacuum distillation.[4]

Factors Influencing Diastereomeric Salt Resolution

The success and efficiency of a diastereomeric salt resolution are governed by a complex interplay of several factors. Understanding and optimizing these parameters are crucial for achieving high yields and enantiomeric purities.

Factors_Influencing_Resolution cluster_Inputs Key Inputs cluster_Process Resolution Process cluster_Parameters Critical Parameters cluster_Outputs Performance Metrics Racemic Mixture Racemic Mixture Salt Formation Salt Formation Racemic Mixture->Salt Formation Resolving Agent Resolving Agent Resolving Agent->Salt Formation Solvent Solvent Solvent->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Isolation Isolation Crystallization->Isolation Liberation Liberation Isolation->Liberation Diastereomeric Excess (de) Diastereomeric Excess (de) Isolation->Diastereomeric Excess (de) Yield Yield Liberation->Yield Enantiomeric Excess (ee) Enantiomeric Excess (ee) Liberation->Enantiomeric Excess (ee) Temperature Temperature Temperature->Crystallization Stoichiometry Stoichiometry Stoichiometry->Salt Formation Cooling Rate Cooling Rate Cooling Rate->Crystallization Stirring Stirring Stirring->Crystallization

Caption: Factors influencing the success of diastereomeric salt resolution.

Experimental Workflow for Diastereomeric Salt Resolution

The process of diastereomeric salt resolution follows a logical sequence of steps, from the initial reaction of the racemic mixture with the resolving agent to the final isolation of the desired enantiomer.

Diastereomeric_Salt_Resolution_Workflow start Start racemic_mixture Racemic Mixture (R- and S-enantiomers) start->racemic_mixture dissolution Dissolution in a Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation ((R)-Salt and (S)-Salt) dissolution->salt_formation crystallization Fractional Crystallization (Less soluble salt precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor liberation Liberation of Enantiomer (e.g., addition of base) less_soluble_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer end End pure_enantiomer->end

Caption: General experimental workflow for diastereomeric salt resolution.

References

The Cost-Effectiveness of Chiral Resolving Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision that directly impacts the efficiency, scalability, and economic viability of producing enantiomerically pure compounds. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the therapeutic activity and safety of a drug are often confined to a single enantiomer.[1] This guide provides an objective comparison of the performance and cost-effectiveness of common chiral resolving agents, supported by available experimental data, to aid in the selection of the most suitable agent for a given resolution challenge.

The classical method of chiral resolution via diastereomeric salt formation is a widely employed technique due to its relative simplicity and scalability.[2] This process involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.[3] The choice of resolving agent is crucial and often empirical, with the ideal agent forming diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[4]

This guide focuses on three commonly used classes of acidic chiral resolving agents: tartaric acid and its derivatives, camphorsulfonic acid, and mandelic acid. We will also touch upon enzymatic resolution as a cost-effective and environmentally friendly alternative.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (ee%) of the desired enantiomer obtained after resolution. The following table summarizes experimental data for the resolution of various racemic compounds using different resolving agents. It is important to note that a direct comparison is challenging as the efficiency of a resolving agent is highly dependent on the specific substrate, solvent, and crystallization conditions.

Racemic CompoundChiral Resolving AgentYield (%)Enantiomeric Excess (ee%)Reference
Diethanolamine(-)-Camphor-10-sulfonic acid70>99[5]
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acid2598[6]
DL-Leucine (B559552)(+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)-91.20[7]
FinerenoneDi-o-toluoyl-d-tartaric acid (D-DOTA)-~10% higher than D-DBTA and D-DTTA[8]
(R,S)-MandelonitrileNitrilase (Enzymatic)78.8 (recovery)99[9]
Racemic AminePEGylated-(R)-mandelic acidGoodHigh[10]

Cost-Effectiveness Analysis

The cost-effectiveness of a chiral resolving agent is a multifactorial assessment that includes not only the purchase price of the agent but also its efficiency (yield and ee%), the potential for recycling, and the overall process complexity.

Chiral Resolving AgentPrice Range (per kg)Key Considerations
L-(+)-Tartaric Acid$3.18 - $100+Readily available and relatively inexpensive natural product. Its derivatives, like DBTA and DTTA, are more expensive but can be more effective for specific resolutions. The relatively low cost of the parent acid makes it a good starting point for screening.[11][12][13]
(1S)-(+)-10-Camphorsulfonic Acid~$700 - $1000+A strong acid, often effective for the resolution of amines. Its cost is higher than tartaric acid, but its high efficiency in certain cases can justify the expense. Recovery and recycling are important for cost-effectiveness in large-scale processes.[14][15]
(R)-(-)-Mandelic Acid~$100 - $1000+A versatile resolving agent for both amines and alcohols. Its price is variable depending on purity and supplier. Enzymatic production of mandelic acid can be a cost-effective route for large-scale availability.[16][17][18]
Enzymes (e.g., Lipases)Varies widelyOffers high enantioselectivity under mild conditions. The cost of the enzyme can be significant, but their high efficiency and potential for immobilization and reuse can make enzymatic resolutions highly cost-effective, especially for large-scale production. They also represent a greener alternative to chemical methods.[1]

Note: Prices are approximate and can vary significantly based on supplier, purity, and purchase volume.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for a successful chiral resolution. Below are generalized protocols for diastereomeric salt formation and enzymatic kinetic resolution.

Protocol 1: Chiral Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol outlines the general steps for the resolution of a racemic amine via diastereomeric salt formation with (+)-tartaric acid.[19]

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol (B129727) or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same solvent, with gentle heating if necessary. Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath can be used to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., 50% NaOH solution) to liberate the free amine.

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Ester

This protocol describes a typical procedure for the kinetic resolution of a racemic ester using a lipase (B570770).[1]

  • Reaction Setup: In a suitable flask, dissolve the racemic ester in an appropriate organic solvent (e.g., toluene). Add the lipase (e.g., Candida antarctica lipase B) and an acyl acceptor (e.g., an alcohol for transesterification).

  • Reaction Monitoring: Stir the mixture at a controlled temperature. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral Gas Chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the resulting product (e.g., the newly formed ester) from the unreacted starting material using standard purification techniques such as column chromatography.

  • Analysis: Determine the enantiomeric excess of both the product and the remaining unreacted starting material to evaluate the enantioselectivity of the enzyme.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the general workflow for chiral resolution by diastereomeric salt formation and the decision-making process for selecting a resolving agent.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis Racemic Mixture Racemic Mixture Diastereomeric Salts Diastereomeric Salts Racemic Mixture->Diastereomeric Salts Reaction Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Liberation of Enantiomer Liberation of Enantiomer Separated Diastereomers->Liberation of Enantiomer Enantiomerically Pure Compound Enantiomerically Pure Compound Liberation of Enantiomer->Enantiomerically Pure Compound Analysis (ee%) Analysis (ee%) Enantiomerically Pure Compound->Analysis (ee%)

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Resolving_Agent_Selection Start Start Define Racemic Compound Define Racemic Compound Start->Define Racemic Compound Literature Search Literature Search Define Racemic Compound->Literature Search Screening of Agents Screening of Agents Literature Search->Screening of Agents Tartaric Acid Tartaric Acid Screening of Agents->Tartaric Acid Acidic Racemate Camphorsulfonic Acid Camphorsulfonic Acid Screening of Agents->Camphorsulfonic Acid Basic Racemate Mandelic Acid Mandelic Acid Screening of Agents->Mandelic Acid Versatile Enzymatic Resolution Enzymatic Resolution Screening of Agents->Enzymatic Resolution Green Alternative Optimization Optimization Tartaric Acid->Optimization Camphorsulfonic Acid->Optimization Mandelic Acid->Optimization Enzymatic Resolution->Optimization Scale-up & Cost Analysis Scale-up & Cost Analysis Optimization->Scale-up & Cost Analysis Final Process Final Process Scale-up & Cost Analysis->Final Process

References

(1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis: A Comparative Review of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. (1R,2S)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary and catalyst precursor used in a variety of asymmetric transformations. This guide provides a comparative analysis of its performance in two key reaction types: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of prochiral ketones, benchmarked against other well-established methods.

While specific quantitative data for the performance of this compound in the enantioselective addition of diethylzinc to benzaldehyde (B42025) and the asymmetric reduction of acetophenone (B1666503) with borane (B79455) is not extensively detailed in readily available literature, its structural motif is central to a class of widely used chiral ligands. This guide will, therefore, compare the general class of chiral amino alcohol-catalyzed reactions with prominent alternative methodologies, namely the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation for ketone reduction.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The stereochemical outcome of this reaction is often controlled by a chiral ligand, frequently a β-amino alcohol.

General Reaction Pathway:

G cluster_0 Reaction Benzaldehyde Benzaldehyde Chiral_Alcohol Chiral 1-Phenyl-1-propanol Benzaldehyde->Chiral_Alcohol Diethylzinc Diethylzinc Diethylzinc->Chiral_Alcohol Chiral_Catalyst This compound or other chiral amino alcohol Chiral_Catalyst->Chiral_Alcohol

Figure 1: General workflow for the chiral amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

Comparative Performance of Chiral Amino Alcohol Catalysts:

While specific data for this compound is sparse, the performance of other chiral amino alcohols provides a benchmark for this class of catalysts.

Catalyst/LigandSolventTemp (°C)Yield (%)ee (%)
N-(9-Phenylfluoren-9-yl) β-Amino AlcoholsToluene0up to 99up to 97
Chiral ThiophosphorodiamidesToluenertup to 98up to 98

Experimental Protocol: General Procedure for Enantioselective Diethylzinc Addition

The following is a general procedure for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol.

Materials:

  • Anhydrous solvent (e.g., toluene, hexane)

  • Chiral amino alcohol ligand (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (solution in hexanes)

Procedure:

  • A solution of the chiral amino alcohol in the anhydrous solvent is prepared in a flame-dried, inert gas-purged flask.

  • The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).

  • Diethylzinc solution is added dropwise to the stirred solution of the ligand.

  • The mixture is stirred for a specified time to allow for the formation of the chiral catalyst complex.

  • The aldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to afford the chiral alcohol.

  • The yield and enantiomeric excess (ee) of the product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC or GC).

Asymmetric Reduction of Acetophenone

The reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation in organic synthesis. Chiral amino alcohols, often in combination with borane, can serve as effective catalysts for this purpose.

Logical Relationship of Key Methodologies:

G cluster_main Asymmetric Ketone Reduction cluster_methods Catalytic Methods Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Amino_Alcohol This compound + Borane Prochiral_Ketone->Amino_Alcohol CBS_Reduction Corey-Bakshi-Shibata (CBS) Reduction Prochiral_Ketone->CBS_Reduction Noyori_Hydrogenation Noyori Asymmetric Hydrogenation Prochiral_Ketone->Noyori_Hydrogenation Chiral_Alcohol Chiral Secondary Alcohol Amino_Alcohol->Chiral_Alcohol CBS_Reduction->Chiral_Alcohol Noyori_Hydrogenation->Chiral_Alcohol

Figure 2: Comparison of major catalytic approaches for the asymmetric reduction of prochiral ketones.

Performance Comparison for the Asymmetric Reduction of Acetophenone:

Here, we compare the performance of the general class of chiral amino alcohol-borane systems with two of the most powerful and widely used methods for asymmetric ketone reduction.

MethodCatalystReducing AgentSolventTemp (°C)Yield (%)ee (%)
Chiral Amino Alcohol + BoraneChiral Amino AlcoholBoraneTHFrtGood~90
Corey-Bakshi-Shibata (CBS) Reduction(R)- or (S)-OxazaborolidineBorane or CatecholboraneTHF or Toluene-78 to rt8991
Noyori Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--HCOOH/NEt₃ or i-PrOH/baseVarious28-4097>99

Experimental Protocols:

Corey-Bakshi-Shibata (CBS) Reduction Experimental Protocol [1][2][3]

Materials:

  • (R)- or (S)-Me-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF) or Catecholborane

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene

  • Acetophenone

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of the CBS catalyst in anhydrous THF under an inert atmosphere, add the borane reagent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • After stirring for a short period, a solution of acetophenone in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction mixture is stirred at this temperature for a specified time until the reaction is complete.

  • The reaction is then quenched by the slow addition of methanol, followed by warming to room temperature.

  • The mixture is then treated with saturated aqueous NaHCO₃.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral GC or HPLC analysis.

Noyori Asymmetric Transfer Hydrogenation Experimental Protocol [4][5][6]

Materials:

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol and a base (e.g., KOH)

  • Acetophenone

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂ or none)

Procedure (using HCOOH/NEt₃):

  • To a flask containing the ruthenium catalyst, add the solvent (if any) and the formic acid/triethylamine mixture.

  • Add the acetophenone to the mixture.

  • The reaction is stirred at a specific temperature (e.g., 28-40 °C) for the required time.

  • After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The enantiomeric excess of the 1-phenylethanol is determined by chiral GC or HPLC.

References

The Ascendancy of Non-Natural Chiral Auxiliaries in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries, molecular scaffolds that temporarily impart chirality to a prochiral substrate, have long been a reliable strategy. While nature provides a "chiral pool" of readily available auxiliaries, the deliberate design and synthesis of non-natural chiral auxiliaries have unlocked new levels of efficiency and stereocontrol. This guide provides an objective comparison of non-natural and natural chiral auxiliaries, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Key Advantages of Non-Natural Chiral Auxiliaries

Non-natural chiral auxiliaries offer several distinct advantages over their natural counterparts, primarily stemming from the ability to rationally design their structures for specific applications.

  • Enhanced Stereoselectivity: Non-natural auxiliaries can be fine-tuned to create a more defined and sterically demanding environment around the reactive center, leading to higher diastereoselectivity and enantioselectivity in many cases.

  • Access to Both Enantiomers: A significant limitation of many natural auxiliaries is the ready availability of only one enantiomer. Non-natural auxiliaries can often be synthesized in both enantiomeric forms, providing access to both enantiomers of the target molecule.

  • Avoidance of Regulatory Hurdles: Some natural product-derived auxiliaries, such as pseudoephedrine, are subject to regulatory restrictions due to their potential for illicit use. Non-natural alternatives, like pseudoephenamine, have been developed to circumvent these issues without compromising performance.

  • Broader Substrate Scope: The modular nature of non-natural auxiliaries allows for modifications to accommodate a wider range of substrates and reaction types, expanding their utility in complex syntheses.

Comparative Performance Data

The following tables summarize quantitative data from key asymmetric reactions, highlighting the performance of non-natural chiral auxiliaries in comparison to or as standalone examples of high efficiency.

Asymmetric Alkylation: Pseudoephenamine vs. Pseudoephedrine

A compelling example of the advantages of non-natural auxiliaries is the comparison between pseudoephenamine and the natural product-derived pseudoephedrine in the asymmetric alkylation of enolates. While both are effective, pseudoephenamine often exhibits superior diastereoselectivity, particularly in the challenging formation of quaternary carbon centers.

EntryElectrophileAuxiliaryDiastereomeric Ratio (dr)Yield (%)
1MeMeMeIPseudoephedrine10:185
2MeMeMeIPseudoephenamine>20:190
3EtEtEtIPseudoephedrine8:182
4EtEtEtIPseudoephenamine19:188
5PhCH₂MePhCH₂BrPseudoephedrine15:191
6PhCH₂MePhCH₂BrPseudoephenamine>20:193

Data compiled from studies by Myers et al. Conditions typically involve deprotonation with a lithium amide base followed by reaction with the electrophile.

Asymmetric Aldol (B89426) Reaction: Evans Oxazolidinones

Evans oxazolidinones are a class of non-natural chiral auxiliaries that have become the gold standard for highly stereocontrolled aldol reactions. The predictable and high levels of diastereoselectivity make them invaluable in natural product synthesis.

EntryAldehydeN-Acyl ImideProduct Diastereoselectivity (syn:anti)Yield (%)
1IsobutyraldehydeN-Propionyl-(S)-4-benzyl-2-oxazolidinone>99:185
2BenzaldehydeN-Propionyl-(S)-4-benzyl-2-oxazolidinone98:291
3AcroleinN-Crotonyl-(S)-4-isopropyl-2-oxazolidinone97:388

Data is representative of typical results achieved in Evans aldol reactions. Conditions generally involve the use of a boron enolate.

Asymmetric Diels-Alder Reaction: Camphor-Derived Auxiliaries

While derived from a natural product, the synthetically modified camphorsultam is a widely used chiral auxiliary that demonstrates high diastereoselectivity in Diels-Alder reactions.

DieneDienophileLewis AcidDiastereomeric Excess (de, %)Yield (%)
CyclopentadieneN-Acryloyl-(2R)-bornane-10,2-sultamTiCl₄>9890
IsopreneN-Acryloyl-(2R)-bornane-10,2-sultamTiCl₄9585
1,3-ButadieneN-Crotonyl-(2R)-bornane-10,2-sultamEt₂AlCl9688

Representative data for Diels-Alder reactions using Oppolzer's camphorsultam.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide

1. Synthesis of the Pseudoephedrine Amide:

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.2 eq).

  • The desired acyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude amide is purified by recrystallization or column chromatography.

2. Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes.

  • The reaction is cooled back to -78 °C, and the alkyl halide (1.2 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of THF and water.

  • LiOH·H₂O (4.0 eq) is added, and the mixture is heated to reflux for 12 hours.

  • The reaction is cooled to room temperature, and the THF is removed under reduced pressure.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the carboxylic acid. The aqueous layer can be basified and extracted to recover the pseudoephedrine auxiliary.

Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone

1. N-Acylation of the Oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C.

  • The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate (B84403) buffer and extracted with DCM. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct is dissolved in a 2:1 mixture of THF and water at 0 °C.

  • 30% aqueous hydrogen peroxide (4.0 eq) and LiOH·H₂O (2.0 eq) are added.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with an aqueous solution of Na₂SO₃.

  • The THF is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the β-hydroxy carboxylic acid.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate intermediate Chiral Intermediate (Diastereomers) sub->intermediate Attachment aux Chiral Auxiliary (Non-Natural) aux->intermediate product_aux Product-Auxiliary Adduct intermediate->product_aux reagent Reagent reagent->product_aux Diastereoselective Reaction product Enantiomerically Enriched Product product_aux->product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage

General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Workflow start N-Acyl Evans Oxazolidinone enolate Boron Enolate Formation start->enolate 1. Bu2BOTf 2. Et3N aldol_adduct Diastereomerically Pure Aldol Adduct enolate->aldol_adduct aldehyde Aldehyde aldehyde->aldol_adduct Aldol Addition cleavage Cleavage of Auxiliary (e.g., LiOH/H2O2) aldol_adduct->cleavage product Enantiopure β-Hydroxy Acid cleavage->product recovered_aux Recovered Oxazolidinone cleavage->recovered_aux

Experimental workflow for an Evans asymmetric aldol reaction.

Advantages_Comparison cluster_non_natural Non-Natural Auxiliaries cluster_natural Natural Auxiliaries title Advantages of Non-Natural Chiral Auxiliaries nn1 Tunable Steric/Electronic Properties nn3 Optimized for Specific Reactions nn1->nn3 nn2 Access to Both Enantiomers product_access product_access nn2->product_access Broader Synthetic Utility nn4 Avoidance of Regulatory Issues industrial_app industrial_app nn4->industrial_app Industrial Viability n1 Readily Available (from Chiral Pool) n2 Often Inexpensive n1->n2 n3 Limited Structural Diversity limited_scope limited_scope n3->limited_scope Limited Scope n4 Often Only One Enantiomer Available limited_targets limited_targets n4->limited_targets Limited Target Access

Logical relationship of advantages: non-natural vs. natural auxiliaries.

Conclusion

The development and application of non-natural chiral auxiliaries represent a significant advancement in the field of asymmetric synthesis. While natural auxiliaries remain valuable tools, the ability to design and synthesize auxiliaries with tailored properties has led to superior performance in many critical transformations. For researchers and professionals in drug development, the enhanced stereoselectivity, access to both enantiomers of a target, and circumvention of regulatory hurdles make non-natural chiral auxiliaries a powerful and often preferred choice for the efficient and reliable synthesis of enantiomerically pure molecules. The continued innovation in this area promises to further expand the capabilities of synthetic chemists in constructing complex chiral architectures.

A Comparative Guide to Chiral Resolution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals. The stereochemistry of a drug can have profound effects on its pharmacological activity, with one enantiomer often being responsible for the therapeutic effects while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of the primary methods used for chiral resolution, supported by experimental data, to assist researchers in selecting the most appropriate technique for their needs.

Overview of Chiral Resolution Methods

There are four main strategies for resolving racemic mixtures: preferential crystallization, diastereomeric salt formation, kinetic resolution, and chiral chromatography. Each method operates on a different principle and offers a unique set of advantages and disadvantages in terms of efficiency, scalability, and cost.

  • Preferential Crystallization: This technique relies on the direct crystallization of one enantiomer from a supersaturated solution of a racemate. It is only applicable to conglomerate-forming systems, where the enantiomers crystallize as separate entities.

  • Diastereomeric Salt Formation: This is a classical and widely used method that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

  • Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

  • Chiral Chromatography: This is a powerful and versatile technique that employs a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common modes of chiral chromatography.[1]

Quantitative Performance Comparison

The selection of a chiral resolution method is often guided by key performance indicators such as enantiomeric excess (ee%), yield, and scalability. The following tables provide a summary of experimental data for the resolution of common chiral compounds using different methods. It is important to note that direct comparisons can be challenging as optimal conditions vary significantly between methods and specific substrates.

Resolution of Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-(+)-enantiomer is responsible for its pharmacological activity.[2]

MethodReagent/ConditionsEnantiomeric Excess (ee%)Yield (%)Reference
Diastereomeric Salt Formation (S)-(-)-α-methylbenzylamine (S-MBA) and KOH in ethyl acetate (B1210297)80% (diastereomeric excess)71%[3]
Kinetic Resolution Lipase-catalyzed esterification>95%~45%[4]
Chiral HPLC (R)-(-)-(1-naphthyl)ethylurea CSP (after derivatization)>99%N/A (analytical)[5]
Resolution of Propranolol

Propranolol is a beta-blocker where the (S)-enantiomer is significantly more potent.[6]

MethodReagent/ConditionsResolution (Rs)Analysis TimeReference
Chiral HPLC (AGP column) Isopropanol/Ammonium acetate mobile phase>1.5~12 min[7]
Chiral HPLC (BCD column) Acetonitrile/Triethylamine/Acetic acid/Methanol mobile phase>1.5~19 min[7]
Chiral HPLC (Lux Cellulose-1) n-hexane/ethanol/DEA mobile phase>1.5<15 min[8]
Resolution of Mandelic Acid

Mandelic acid and its derivatives are important chiral building blocks in organic synthesis.[9]

MethodReagent/ConditionsEnantiomeric Excess (ee%) / Separation Factor (α)Yield (%)Reference
Diastereomeric Salt Formation (1R,2S)-(-)-Ephedrine>95%High[10]
Kinetic Resolution Lipase-catalyzed transesterification98.7% (eep)47.6% (conversion)[11]
Chiral HPLC (CHIRALPAK® IC) n-hexane/isopropanol/TFA mobile phaseα = 2.21N/A (analytical)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any chiral resolution technique. The following are generalized protocols for the key methods discussed.

Preferential Crystallization

Objective: To selectively crystallize one enantiomer from a supersaturated racemic solution.

Protocol:

  • Prepare a supersaturated solution: Dissolve the racemic mixture in a suitable solvent at an elevated temperature to achieve a clear solution. Cool the solution to the desired crystallization temperature to create a supersaturated state.

  • Seeding: Introduce a small number of seed crystals of the desired pure enantiomer into the supersaturated solution.

  • Crystallization: Gently agitate the mixture at a constant temperature to promote the growth of the seed crystals. Monitor the crystallization process to avoid the spontaneous nucleation of the counter-enantiomer.

  • Isolation: Once a sufficient amount of the desired enantiomer has crystallized, quickly filter the crystals from the mother liquor.

  • Analysis: Wash the crystals with a small amount of cold solvent and dry them. Determine the enantiomeric excess of the crystallized product using a suitable analytical technique like chiral HPLC.

Diastereomeric Salt Formation

Objective: To separate enantiomers by converting them into diastereomeric salts with different solubilities.

Protocol:

  • Salt Formation: Dissolve the racemic mixture (e.g., a carboxylic acid) in a suitable solvent. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral amine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic mixture solution with stirring. Allow the mixture to cool gradually to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated diastereomeric salt by filtration and wash it with cold solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add an acid (if the resolving agent was a base) or a base (if the resolving agent was an acid) to break the salt and liberate the free enantiomer.

  • Extraction and Analysis: Extract the pure enantiomer with an organic solvent, dry the organic layer, and evaporate the solvent. Determine the enantiomeric excess and yield of the final product.

Kinetic Resolution

Objective: To enrich one enantiomer by selectively reacting the other with a chiral catalyst or reagent.

Protocol:

  • Reaction Setup: Dissolve the racemic mixture in a suitable solvent. Add the chiral catalyst (e.g., a lipase) and the co-reagent (e.g., an acyl donor for esterification).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature. Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining starting material and the product by chiral HPLC or GC.

  • Reaction Quenching: Stop the reaction at the optimal point (typically around 50% conversion for the highest ee of both product and remaining starting material) by deactivating the catalyst (e.g., by filtration or temperature change).

  • Separation and Purification: Separate the product from the unreacted starting material using standard purification techniques like column chromatography.

  • Analysis: Determine the enantiomeric excess and yield of both the product and the recovered starting material.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify enantiomers using a chiral stationary phase.

Protocol:

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) and mobile phase based on the chemical properties of the analyte. Common CSPs include polysaccharide-based, protein-based, and cyclodextrin-based columns.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the sample onto the column.

  • Detection and Quantification: Use a suitable detector (e.g., UV-Vis, MS) to monitor the elution of the enantiomers. The two enantiomers will have different retention times.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative amounts and calculate the enantiomeric excess.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows and logical connections of the described chiral resolution methods.

Chiral_Resolution_Methods cluster_methods Chiral Resolution Methods cluster_principles Underlying Principles cluster_outcomes Primary Outcomes Preferential Crystallization Preferential Crystallization Diastereomeric Salt Formation Diastereomeric Salt Formation Formation of Diastereomers with Different Physical Properties Formation of Diastereomers with Different Physical Properties Diastereomeric Salt Formation->Formation of Diastereomers with Different Physical Properties Kinetic Resolution Kinetic Resolution Differential Reaction Rates of Enantiomers Differential Reaction Rates of Enantiomers Kinetic Resolution->Differential Reaction Rates of Enantiomers Chiral Chromatography Chiral Chromatography Differential Interaction with Chiral Stationary Phase Differential Interaction with Chiral Stationary Phase Chiral Chromatography->Differential Interaction with Chiral Stationary Phase Direct Crystallization of Conglomerates Direct Crystallization of Conglomerates Solid Enriched Enantiomer Solid Enriched Enantiomer Direct Crystallization of Conglomerates->Solid Enriched Enantiomer Separated Diastereomers Separated Diastereomers Formation of Diastereomers with Different Physical Properties->Separated Diastereomers Enriched Unreacted Enantiomer and Product Enantiomer Enriched Unreacted Enantiomer and Product Enantiomer Differential Reaction Rates of Enantiomers->Enriched Unreacted Enantiomer and Product Enantiomer Separated Enantiomers in Eluent Separated Enantiomers in Eluent Differential Interaction with Chiral Stationary Phase->Separated Enantiomers in Eluent

Caption: Logical relationships between chiral resolution methods and their principles.

Experimental_Workflows cluster_pc Preferential Crystallization cluster_dsf Diastereomeric Salt Formation cluster_kr Kinetic Resolution cluster_cc Chiral Chromatography start Racemic Mixture pc1 Supersaturation start->pc1 dsf1 React with Resolving Agent start->dsf1 kr1 React with Chiral Catalyst start->kr1 cc1 Inject on Chiral Column start->cc1 end Pure Enantiomers process_node process_node analysis_node analysis_node pc2 Seeding pc1->pc2 pc3 Crystallization pc2->pc3 pc4 Filtration pc3->pc4 pc_analysis Analysis (ee%) pc4->pc_analysis pc_analysis->end dsf2 Crystallize Diastereomer dsf1->dsf2 dsf3 Separate Diastereomers dsf2->dsf3 dsf4 Liberate Enantiomer dsf3->dsf4 dsf4->end kr2 Monitor Conversion kr1->kr2 kr3 Stop Reaction (~50%) kr2->kr3 kr4 Separate Product & Reactant kr3->kr4 kr4->end cc2 Elution with Mobile Phase cc1->cc2 cc3 Detection cc2->cc3 cc4 Fraction Collection cc3->cc4 cc4->end

Caption: High-level experimental workflows for different chiral resolution methods.

Conclusion

The choice of a chiral resolution method is a multifaceted decision that depends on the specific requirements of the project, including the properties of the compound, the desired scale of separation, cost considerations, and available equipment.

  • Diastereomeric salt formation remains a robust and scalable method, particularly for compounds with acidic or basic functional groups.[12]

  • Preferential crystallization , when applicable, is a highly efficient and cost-effective technique for large-scale production.

  • Kinetic resolution is a powerful tool, especially in biocatalysis, for producing enantiomerically enriched materials, although it is theoretically limited to a 50% yield for the desired product from the racemate.

  • Chiral chromatography offers unparalleled versatility and is often the method of choice for analytical-scale separations and for challenging resolutions where other methods fail. Advances in supercritical fluid chromatography (SFC) are also making it an increasingly attractive option for preparative-scale separations due to reduced solvent consumption and faster run times.[13]

A thorough evaluation of these methods, supported by the experimental data and protocols provided in this guide, will enable researchers to develop an effective and efficient strategy for obtaining enantiomerically pure compounds.

References

Safety Operating Guide

Proper Disposal of (1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (1R,2S)-2-Amino-1,2-diphenylethanol, ensuring compliance with safety protocols and regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A comprehensive list of required personal protective equipment is detailed in the table below.

PPE CategorySpecific RequirementsCitation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3]
Skin Protection Wear impervious, fire/flame resistant clothing and chemical-impermeable gloves.[1][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Always wash hands thoroughly with soap and water after handling the chemical.[1] Contaminated work clothes should be laundered separately.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[1][3]

  • Containment: Use dry, clean-up procedures and avoid generating dust.[1]

  • Clean-up: Gently sweep or vacuum up the spilled material.[1][4] Do not use air hoses for cleaning.[1]

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1][4]

Major Spills:

  • Alert Authorities: Immediately alert the facility's emergency response team or fire brigade, providing the location and nature of the hazard.[1]

  • Personnel Evacuation: Move all personnel upwind from the spill area.[1]

  • Control and Contain: Control personal contact with the substance by using appropriate protective equipment. Prevent the spillage from entering drains, sewers, or water courses.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Waste Classification: While some safety data sheets may not classify this chemical as hazardous for transport, it is crucial to treat it as a hazardous waste due to its irritant properties.[1][2][3] Regulations regarding waste classification can vary by region, and it is the generator's responsibility to ensure accurate classification and compliant disposal.[5]

Disposal Steps:

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.[1][4][6]

  • Labeling: The container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][4]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[3] This may involve controlled incineration with flue gas scrubbing.[3]

Prohibited Disposal Methods:

  • Do NOT dispose of this chemical down the drain or into sewer systems.[3][4]

  • Do NOT contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling (1R,2S)-2-Amino- 1,2-diphenylethanol ppe Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Protective Clothing start->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill Protocol: - Ventilate Area - Contain & Absorb - Collect in Labeled Container spill->minor_spill Yes, Minor major_spill Major Spill Protocol: - Evacuate Area - Alert Emergency Services - Prevent Entry to Drains spill->major_spill Yes, Major waste_gen Generate Waste: - Unused Chemical - Contaminated Materials spill->waste_gen No container Place in Labeled, Sealed, Compatible Waste Container minor_spill->container disposal Arrange for Professional Hazardous Waste Disposal major_spill->disposal waste_gen->container storage Store in a Secure, Well-Ventilated Area container->storage storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical.

References

Essential Safety and Operational Guide for (1R,2S)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (1R,2S)-2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to the safety protocols outlined below is imperative to minimize risk.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or eyeshields.EN 166 (EU) or NIOSH (US) approved.[4]
Skin Protection Fire/flame resistant and impervious clothing. Handle with gloves.EU Directive 89/686/EEC and the standard EN 374 for gloves.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
Respiratory Protection A full-face respirator or a dust mask type N95 (US) should be used if exposure limits are exceeded or irritation is experienced.
General Body Protection Lab coat and closed-toe shoes.

Hazard Identification and Precautionary Measures

Understanding the hazards associated with this compound is crucial for safe handling.

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

    • P264: Wash skin thoroughly after handling.[4][5][6]

    • P271: Use only outdoors or in a well-ventilated area.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]

    • P405: Store locked up.[4][5][6]

  • Disposal:

    • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep the container tightly closed in a dry and well-ventilated place.[4][5]

  • Store in a locked-up location.[4][5]

Accidental Release Measures:

  • For minor spills, use dry clean-up procedures and avoid generating dust.[5] Sweep up and shovel the material into a suitable container for disposal.

  • For major spills, clear the area of personnel and move upwind.[5] Prevent the spillage from entering drains, sewers, or water courses.[5]

Disposal:

  • Dispose of the chemical and its container as hazardous waste.[7]

  • Follow all local, regional, national, and international regulations for waste disposal.[7] Do not empty into drains.[7]

First-Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-Amino-1,2-diphenylethanol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-Amino-1,2-diphenylethanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。